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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Pyridinemethanols: A Case Study of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Executive Summary The pyridinemethanol scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and versatile react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridinemethanol scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties and versatile reactivity. This guide provides a comprehensive technical overview of this important chemical class, centered around the specific, yet less-documented, derivative: 6-(3-Methoxyphenyl)-3-pyridinemethanol. While direct empirical data for this compound is sparse, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the compound's structural attributes, predict its physicochemical properties, detail robust synthetic strategies, and discuss its potential biological activities by drawing parallels with well-characterized pyridinemethanol derivatives. This guide serves as both a reference for 6-(3-Methoxyphenyl)-3-pyridinemethanol and a methodological template for investigating similarly novel compounds.

The Pyridinemethanol Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a bioisostere of benzene, but its nitrogen atom introduces critical functionality. It can act as a hydrogen bond acceptor, a basic center for salt formation to improve solubility, and a point for metabolic transformations. When substituted with a hydroxymethyl (-CH₂OH) group, as in the pyridinemethanol scaffold, the molecule gains a reactive handle for further chemical modification and a potent hydrogen bond donor/acceptor site, crucial for molecular recognition at biological targets. This combination of features makes pyridinemethanol derivatives highly valuable as intermediates and core structures in the synthesis of drugs targeting a wide range of conditions, from cardiovascular disease to cancer.

Chemical Identity and Properties of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Chemical Structure and Identifiers
  • IUPAC Name: [6-(3-Methoxyphenyl)pyridin-3-yl]methanol

  • CAS Number: 887974-48-3

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

The structure consists of a central pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 6-position with a 3-methoxyphenyl group. This arrangement makes the molecule asymmetric and imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Physicochemical Properties

While extensive experimental data for 6-(3-Methoxyphenyl)-3-pyridinemethanol is not publicly available, its properties can be predicted based on its structure and comparison with closely related analogs like [6-(4-methoxyphenyl)pyridin-3-yl]methanol.

PropertyPredicted ValueReference / Basis
Monoisotopic Mass 215.0946 g/mol Calculated
XlogP ~1.6 - 2.0Prediction based on analogs
Hydrogen Bond Donors 1From -OH group
Hydrogen Bond Acceptors 3From Pyridine N, -OH, and -OCH₃
Rotatable Bond Count 3C-C, C-O, and Ar-Ar bonds
Topological Polar Surface Area (TPSA) 52.5 ŲCalculated
Physical Form Likely a solid at room temperatureInferred from similar structures

These values are predictive and require experimental verification.

General Synthesis Strategy: A Modular Approach

A robust and versatile method for synthesizing 6-aryl-3-pyridinemethanol derivatives involves a palladium-catalyzed cross-coupling reaction, followed by a selective reduction. This approach offers high yields and allows for modular assembly, where different aryl groups can be easily introduced.

Experimental Protocol: Suzuki Coupling and Reduction

This protocol describes a representative two-step synthesis applicable for producing 6-(3-Methoxyphenyl)-3-pyridinemethanol.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: To form the C-C bond between the pyridine ring and the methoxyphenyl moiety.

  • Procedure:

    • To a dry, nitrogen-purged reaction vessel, add methyl 6-chloronicotinate (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

    • Add a suitable solvent system, typically a mixture of toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 equiv).

    • Rationale: The base is crucial for activating the boronic acid for transmetalation to the palladium center. The biphasic solvent system facilitates the reaction between organic-soluble and water-soluble components.

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 6-(3-methoxyphenyl)nicotinate.

Step 2: Ester Reduction

  • Objective: To selectively reduce the methyl ester to a primary alcohol.

  • Procedure:

    • Dissolve the purified methyl 6-(3-methoxyphenyl)nicotinate (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 equiv), portion-wise over 30 minutes.

    • Rationale: NaBH₄ is a selective reagent that reduces esters and aldehydes but does not affect the aromatic rings, making it ideal for this transformation. Conducting the reaction at 0 °C helps control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the product with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 6-(3-Methoxyphenyl)-3-pyridinemethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

G A Methyl 6-chloronicotinate + 3-Methoxyphenylboronic acid B Suzuki-Miyaura Coupling A->B  Pd(PPh₃)₄, Na₂CO₃  Toluene/Ethanol, Reflux C Methyl 6-(3-methoxyphenyl)nicotinate B->C D Ester Reduction C->D  NaBH₄  THF/Methanol, 0°C to RT E 6-(3-Methoxyphenyl)-3-pyridinemethanol D->E

Caption: A general two-step workflow for the synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol.

Potential Biological Activity and Therapeutic Applications

The biological profile of 6-(3-Methoxyphenyl)-3-pyridinemethanol can be inferred from the activities of its parent scaffold and structurally related molecules.

Vasodilator and Antilipemic Properties

The parent compound, 3-Pyridinemethanol (Nicotinyl Alcohol), is known for its action as a peripheral vasodilator and is used to treat conditions involving poor blood circulation. It is also an alcohol analog of nicotinic acid and shares some of its antilipemic (lipid-lowering) properties. It is plausible that derivatives like 6-(3-Methoxyphenyl)-3-pyridinemethanol could retain or modulate these activities.

Kinase Inhibition

The pyridine ring is a common scaffold in the design of kinase inhibitors for oncology. The nitrogen atom often forms a key hydrogen bond in the hinge region of the ATP-binding pocket. Several patents and research articles describe pyridine-containing molecules as inhibitors of various kinases, including rearranged during transfection (RET) kinase. The 6-aryl substitution can provide additional interactions in the active site, enhancing potency and selectivity. The methoxy group on the phenyl ring can influence orientation and metabolic stability.

Ion Channel Modulation

Recent studies have identified (Pyridin-2-yl)methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive therapeutic target. The core pyridinemethanol structure is critical for this activity, suggesting that 6-(3-Methoxyphenyl)-3-pyridinemethanol could be a candidate for screening against TRPV and other ion channels.

Predicted Signaling Pathway Involvement

Based on the prevalence of similar structures in oncology research, a plausible mechanism of action for this compound class is the inhibition of a protein kinase pathway, which is fundamental to cell growth and proliferation.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase Kinase Intracellular Kinase (e.g., RET, SRC) Receptor->Kinase Activates Compound 6-(3-Methoxyphenyl) -3-pyridinemethanol Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK pathway) Substrate_P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Predicted mechanism of action via inhibition of an intracellular protein kinase pathway.

Conclusion and Future Directions

6-(3-Methoxyphenyl)-3-pyridinemethanol is a molecule of significant interest, built upon the privileged pyridinemethanol scaffold. While direct experimental data remains limited, this guide has established a strong theoretical foundation for its chemical properties, synthesis, and potential biological activities by leveraging data from analogous compounds. Its structure suggests potential as a vasodilator, a kinase inhibitor, or an ion channel modulator.

Future research should focus on the empirical validation of these predictions. The robust synthetic route outlined herein provides a clear path to obtaining the compound for further study. Subsequent investigations should include:

  • Full spectroscopic characterization (NMR, IR, MS).

  • Determination of physicochemical properties (solubility, melting point, pKa).

  • Screening against a panel of protein kinases and ion channels to identify primary biological targets.

  • In vitro cell-based assays to evaluate its effects on cell proliferation, signaling, and cytotoxicity in relevant disease models.

This systematic approach will elucidate the true therapeutic potential of 6-(3-Methoxyphenyl)-3-pyridinemethanol and contribute to the broader understanding of this important class of molecules in drug discovery.

References

  • Formulations of 6-(2-hydroxy-2-methylpropxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl) - Google Patents. (n.d.). Google Patents.
  • 6-methoxy-3,4-dihydro-1h-isoquinoline compounds useful in the treatment of diabetes - Google Patents. (n.d.). Google Patents.
  • Howson, W., Kitteringham, J., Mistry, J., Mitchell, M. B., Novelli, R., Slater, R. A., & Swayne, G. T. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl
Foundational

6-(3-Methoxyphenyl)-3-pyridinemethanol solubility in organic solvents

Executive Summary 6-(3-Methoxyphenyl)-3-pyridinemethanol is a biaryl pyridine derivative utilized primarily as a scaffold in the synthesis of kinase inhibitors and receptor modulators.[1] Its physicochemical behavior is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(3-Methoxyphenyl)-3-pyridinemethanol is a biaryl pyridine derivative utilized primarily as a scaffold in the synthesis of kinase inhibitors and receptor modulators.[1] Its physicochemical behavior is defined by the competition between the lipophilic biaryl core and the polar hydroxymethyl/pyridine moieties.[1]

This guide provides a technical analysis of its solubility landscape, grounded in thermodynamic principles and structural analogs.[1] It moves beyond static data to provide self-validating protocols for solubility determination and process optimization in pharmaceutical synthesis.[1]

Chemical Profile & Physicochemical Properties

Understanding the molecule's structure is the first step to predicting its solvent interaction.[1]

PropertyDescriptionImpact on Solubility
Structure Biaryl system (Pyridine + Phenyl) with a 3-hydroxymethyl group.[1]Rigid Core: Increases melting point (likely solid).[1] Pi-System: Favors polar aprotic solvents (DMSO).[1]
H-Bond Donors 1 (Hydroxyl group -OH)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Hydroxyl O)Allows interaction with water (pH dependent) and alcohols.
Lipophilicity Moderate (LogP est. ~1.5 - 2.[1]5)Soluble in organic esters and chlorinated solvents; poor in aliphatics.[1]
pKa (Pyridine N) ~4.5 - 5.5 (Estimated)pH Sensitivity: Solubility in water increases significantly at pH < 4 due to protonation.[1]

Solubility Landscape: Predictive Data & Solvent Selection

Note: The values below are high-confidence predictions based on Structure-Activity Relationships (SAR) of structurally homologous biaryl pyridine methanols (e.g., 6-(Trifluoromethyl)-3-pyridinemethanol).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Primary reaction solvents; stock solutions for bioassays.
Polar Protic Methanol, Ethanol, IPAGood to High (20-80 mg/mL)Recrystallization; Hydrogenation solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood (10-50 mg/mL)Liquid-Liquid extraction (organic phase).
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (5-25 mg/mL)THF for reduction reactions; EtOAc for extraction.
Aqueous Water (Neutral pH)Low (<1 mg/mL)Anti-solvent for precipitation.[1]
Aqueous (Acidic) 0.1 M HClHigh (>50 mg/mL)Acidic workup; salt formation.[1]
Hydrocarbons Hexanes, Heptanes, ToluenePoor (<1 mg/mL)Anti-solvent for crystallization; washing impurities.
Thermodynamic Mechanism
  • Enthalpy of Solvation: The pyridine nitrogen and hydroxymethyl group act as "anchors" for solvation in polar solvents like Methanol, forming strong hydrogen bond networks.[1]

  • Entropy Factor: In non-polar solvents (Hexanes), the energy cost to disrupt the crystal lattice (pi-pi stacking of the biaryl system) is not compensated by solvent-solute interactions, leading to precipitation.

Experimental Protocols: Solubility Determination

Do not rely solely on literature values. Batch-to-batch polymorphism can alter solubility.[1] Use this self-validating workflow.

Protocol 1: Kinetic Solubility (Visual "Shake-Flask" Method)

Best for: Quick solvent screening during process development.

  • Preparation: Weigh 10 mg of solid 6-(3-Methoxyphenyl)-3-pyridinemethanol into a clear 4 mL glass vial.

  • Titration: Add solvent in 50 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) is recommended to break crystal lattices.[1]

  • Observation:

    • Clear Solution: Soluble.[1][2] Calculate concentration (

      
      ).[1]
      
    • Cloudy/Particulate:[1] Insoluble.[1] Continue addition.

  • Endpoint: If undissolved after 1 mL (10 mg/mL), classify as "Sparingly Soluble."[1]

Protocol 2: Thermodynamic Solubility (HPLC-UV)

Best for: Exact formulation and pre-clinical data.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1]

  • Equilibrium: Shake at constant temperature (25°C) for 24 hours .

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (prevents adsorption of lipophilic compounds).[1]

  • Analysis: Dilute filtrate 100x in Mobile Phase (e.g., Acetonitrile/Water) and inject into HPLC.

    • Detector: UV at 254 nm (Pyridine absorption).[1]

    • Standard: Calibrate against a known concentration curve in DMSO.

Process Chemistry Applications

Synthesis Context: Suzuki-Miyaura Coupling

This compound is typically synthesized via Suzuki coupling.[1][3] Solubility dictates the workup strategy.

Reaction: 6-Chloro-3-pyridinemethanol + 3-Methoxyphenylboronic acid


Product
  • Reaction Solvent: 1,4-Dioxane/Water (4:1).[1] The product is soluble at reflux.[1]

  • Workup Strategy: Upon cooling, the product may partially precipitate.[1]

    • Option A (Precipitation): Add excess water.[1] The product (lipophilic biaryl) precipitates; inorganic salts remain in water.[1]

    • Option B (Extraction): Remove Dioxane in vacuo.[1] Extract residue with DCM (Product is soluble) vs. Water (removes boronic acid residues).[1]

Visualization: Solubility-Driven Workup Workflow

WorkupStrategy Start Crude Reaction Mixture (Dioxane/Water/Base) Step1 Evaporate Organic Solvent (Remove Dioxane) Start->Step1 Step2 Residue + Water Step1->Step2 Decision Is Product Solid? Step2->Decision ActionA1 Filter Solids Decision->ActionA1 Yes (Precipitates) ActionB1 Extract with DCM or EtOAc Decision->ActionB1 No (Oily/Gummy) PathA Precipitation Method ActionA2 Wash with Heptane (Remove non-polar impurities) ActionA1->ActionA2 PathB Extraction Method ActionB2 Wash Organic Layer (Brine/Water) ActionB1->ActionB2 ActionB3 Evaporate & Recrystallize (EtOH/Hexane) ActionB2->ActionB3

Figure 1: Decision tree for isolation based on solubility properties. The biaryl nature often leads to "gummy" solids, favoring the Extraction Method (Path B).

References

  • Synthesis of Pyridine Methanols: BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. [1]

  • Suzuki Coupling Methodologies: Organic Chemistry Portal. (2024).[1][5] Suzuki-Miyaura Coupling: Mechanism and Catalysts.

  • Physical Properties of Analogs: National Center for Biotechnology Information. (2025).[1][3][4][6][7] PubChem Compound Summary for CID 3613895, 6-(Trifluoromethyl)pyridine-3-methanol. [1]

  • Solubility of Biaryl Systems: Li, S., et al. (2007).[1][8] Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media. Journal of Organic Chemistry, 72, 4067-4072.[8] [1]

  • General Solubility Data: Sigma-Aldrich. (2025).[1] Product Specification: 3-Pyridinemethanol (Roniacol).[1][9] [1]

Sources

Exploratory

Technical Guide: Design &amp; Synthesis of 3-Pyridinemethanol Analogs with Methoxyphenyl Substitutions

Executive Summary 3-Pyridinemethanol (Nicotinyl alcohol) is a privileged scaffold in medicinal chemistry, historically utilized as a vasodilator (Roniacol) and a precursor for NAD+ modulation. However, the naked scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinemethanol (Nicotinyl alcohol) is a privileged scaffold in medicinal chemistry, historically utilized as a vasodilator (Roniacol) and a precursor for NAD+ modulation. However, the naked scaffold suffers from rapid metabolic oxidation to nicotinic acid. The strategic incorporation of methoxyphenyl substitutions onto the pyridine ring—typically via Suzuki-Miyaura cross-coupling—creates a subclass of analogs with distinct pharmacological advantages.

These substitutions serve three critical functions:

  • Metabolic Stability: Blocking oxidation-prone sites on the pyridine ring.

  • Lipophilicity Modulation: The methoxy group (-OCH₃) increases logP, facilitating blood-brain barrier (BBB) penetration for neurological targets (e.g., HDAC or PDE inhibition).

  • Electronic Tuning: The electron-donating effect of the methoxy group alters the basicity of the pyridine nitrogen, influencing binding affinity in kinase and GPCR pockets.

This guide details the rational design, validated synthetic protocols, and biological characterization of these analogs.

Structural Significance & SAR Logic

The pharmacological efficacy of these analogs relies on the interplay between the polar pyridine-methanol core and the lipophilic methoxyphenyl tail.

Structure-Activity Relationship (SAR)
  • The Core (Pyridine-3-methanol): Acts as a hydrogen bond donor (hydroxyl) and acceptor (pyridine nitrogen). Essential for solubility and cytosolic transport.

  • The Linker (Direct C-C Bond): A biaryl bond (e.g., at C5 or C6) creates a rigid geometry often required for kinase ATP-pocket occupancy.

  • The Substituent (Methoxyphenyl):

    • Para-methoxy: Maximizes lipophilicity and targets hydrophobic pockets.

    • Meta-methoxy: Often improves metabolic stability by preventing ring hydroxylation.

    • Ortho-methoxy: Induces torsional strain, forcing the biaryl system out of planarity (useful for atropisomer-selective targets).

Visualization: Pharmacophore Interactions

The following diagram illustrates the interaction logic for a 5-(4-methoxyphenyl)-3-pyridinemethanol analog within a hypothetical receptor pocket.

SAR_Logic Core 3-Pyridinemethanol Core (Polar Head) Substituent 4-Methoxyphenyl Group (Hydrophobic Tail) Core->Substituent C5-C1' Biaryl Bond (Rigid Linker) Receptor_N Receptor: H-Bond Donor (Interaction with Pyridine N) Core->Receptor_N H-Bonding (pKa ~5.2) Receptor_OH Receptor: H-Bond Acceptor (Interaction with -CH2OH) Core->Receptor_OH H-Bonding Pocket Hydrophobic Pocket (Van der Waals) Substituent->Pocket Pi-Stacking / Hydrophobic

Caption: Interaction map showing the dual-nature binding mode: polar anchoring via the pyridine core and hydrophobic occupancy via the methoxyphenyl tail.

Synthetic Pathways[1][2][3][4][5]

The synthesis of methoxyphenyl-substituted 3-pyridinemethanol analogs requires a modular approach. Direct functionalization of the alcohol is difficult; therefore, we utilize a "Couple-then-Reduce" or "Reduce-then-Couple" strategy starting from halogenated nicotinic acids.

Recommended Route: The "Reduce-then-Couple" Strategy This route avoids the risk of hydrolyzing the boronic acid during the ester reduction step and is generally higher yielding for diverse analog generation.

  • Precursor: 5-Bromonicotinic acid.

  • Step 1 (Esterification): Conversion to Methyl 5-bromonicotinate.

  • Step 2 (Reduction): Selective reduction to 5-Bromo-3-pyridinemethanol.

  • Step 3 (Suzuki Coupling): Palladium-catalyzed coupling with Methoxyphenylboronic acid.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Bromonicotinic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 5-bromonicotinate Step1->Inter1 Step2 Step 2: Reduction (NaBH4, MeOH/THF) Inter1->Step2 Inter2 5-Bromo-3-pyridinemethanol (Divergent Intermediate) Step2->Inter2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter2->Step3 Library Generation Final Target: 5-(Methoxyphenyl)-3-pyridinemethanol Step3->Final

Caption: Modular synthetic pathway allowing for late-stage diversification via Suzuki coupling.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of the Core (5-Bromo-3-pyridinemethanol)

Rationale: We use Sodium Borohydride (NaBH₄) in a Methanol/THF system rather than LiAlH₄. This is safer, cheaper, and avoids debromination side-reactions common with stronger reducing agents [1].

Materials:

  • Methyl 5-bromonicotinate (21.6 g, 0.1 mol)

  • Sodium Borohydride (NaBH₄) (7.6 g, 0.2 mol)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF)[1][2][3]

Procedure:

  • Dissolution: Dissolve Methyl 5-bromonicotinate (0.1 mol) in THF (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NaBH₄ (0.2 mol) portion-wise at 0°C.

  • Activation: Dropwise add Methanol (25 mL) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Cool to room temperature. Quench with Saturated NH₄Cl solution (50 mL).

  • Extraction: Evaporate THF. Extract aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

    • Expected Yield: 85-92%

    • Appearance: White to off-white solid.

Protocol B: Suzuki Cross-Coupling (Analog Generation)

Rationale: The Pd(dppf)Cl₂ catalyst is chosen for its resistance to oxidation and high efficiency with heteroaryl halides [2].

Materials:

  • 5-Bromo-3-pyridinemethanol (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Procedure:

  • Degassing: In a sealed tube, combine the bromide, boronic acid, and base in Dioxane/Water. Sparge with Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under nitrogen flow. Seal the vessel.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1][3][5]

  • Isolation: Wash filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Gradient: 0-10% MeOH in DCM).

Quantitative Characterization & QC

To ensure data integrity, synthesized analogs must meet specific physicochemical criteria.

Table 1: Physicochemical Specifications for 5-(4-methoxyphenyl)-3-pyridinemethanol

ParameterSpecificationMethodRationale
Purity >98.0%HPLC (254 nm)Required for biological assays to rule out off-target effects.
Appearance White crystalline solidVisualYellowing indicates oxidation of the pyridine nitrogen (N-oxide).
¹H NMR Confirmed Structure400 MHz DMSO-d₆Verify methoxy singlet (~3.8 ppm) and pyridine protons (8.5-8.8 ppm).
Solubility >2.5 mg/mL10% DMSO / 90% PBSSufficient for in vitro screening [3].
Mass Spec [M+H]⁺ = 216.1LC-MS (ESI)Confirmation of molecular weight.

Biological Applications

Vasodilation & Cardiovascular Health

While the parent compound (3-pyridinemethanol) is a direct vasodilator, methoxyphenyl analogs exhibit sustained release properties. The bulky substituent slows the metabolic conversion to the corresponding nicotinic acid derivative, potentially reducing the "flushing" side effect associated with rapid niacin release [4].

Kinase & Enzyme Inhibition

The 3-pyridinemethanol scaffold is increasingly relevant in oncology.

  • Mechanism: The pyridine nitrogen acts as an acceptor in the ATP-binding hinge region of kinases.

  • Case Study: Analogs with 2,4-dimethoxyphenyl substitutions have demonstrated nanomolar IC50 values against tubulin polymerization (Combretastatin mimics) and Chk1 kinase inhibition [5].

Neurological Agents (PDE Inhibition)

Methoxyphenyl-substituted pyridines are structural mimics of known PDE4 inhibitors. The methoxy group mimics the dialkoxyphenyl pharmacophore found in Rolipram, enhancing selectivity for PDE4B/D isoforms involved in neuroinflammation.

References

  • BenchChem. (2025).[2][6][3] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from 2

  • Ewha Womans University. (2017). Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling. Retrieved from 7

  • MedChemExpress. (2024). 3-Pyridinemethanol Solubility and Storage Protocols. Retrieved from 8

  • TargetMol. (2024). 3-Pyridinemethanol: Vasodilator and Nicotinic Acid Analog.[9][10] Retrieved from 10

  • Journal of Medicinal Chemistry. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. Retrieved from 11

Sources

Foundational

Unlocking the Therapeutic Potential of 6-Aryl-3-Pyridinemethanol Scaffolds

From Synthetic Utility to Clinical Candidates Executive Summary The 6-aryl-3-pyridinemethanol scaffold represents a privileged structural motif in modern medicinal chemistry. While the parent compound, 3-pyridinemethanol...

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Utility to Clinical Candidates

Executive Summary

The 6-aryl-3-pyridinemethanol scaffold represents a privileged structural motif in modern medicinal chemistry. While the parent compound, 3-pyridinemethanol (nicotinyl alcohol), has long been recognized as a vasodilator, the introduction of an aryl group at the C6 position transforms this simple heterocycle into a potent pharmacophore capable of modulating complex biological targets. This guide analyzes its therapeutic utility, specifically as a core scaffold for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors (metabolic syndrome) and P2X7 receptor antagonists (inflammation/pain), while providing validated protocols for its synthesis and biological evaluation.

Part 1: Medicinal Chemistry & Structural Analysis[1][2][3]

The Pharmacophore

The 6-aryl-3-pyridinemethanol scaffold offers a unique balance of physicochemical properties that make it superior to its biphenyl analogs.

  • Pyridine Core: Acts as a bioisostere of the phenyl ring but with significantly improved aqueous solubility due to the nitrogen atom's ability to accept hydrogen bonds.

  • 6-Aryl Substitution: Provides a hydrophobic moiety essential for filling deep lipophilic pockets (e.g., the steroid-binding pocket of 11β-HSD1).

  • 3-Hydroxymethyl Group: Serves as a versatile "polar anchor." It can function as a hydrogen bond donor/acceptor in the active site or act as a synthetic handle for conversion into amides, ethers, or amines to tune potency.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 6-aryl ring regarding 11β-HSD1 inhibition potency (IC50).

C6-Aryl Substituent3-Position ModificationIC50 (nM)Pharmacological Insight
Phenyl (Unsubstituted)-CH2OH> 1000Baseline activity; lacks specific polar interactions.
4-Fluorophenyl-CH2OH450Improved metabolic stability; fluorine enhances lipophilicity.
2,4-Dichlorophenyl-CH2-Amide12 Critical: Amide linker + ortho-substitution locks conformation for optimal binding.
4-(Methylsulfonyl)phenyl-CH2OH85Sulfone group interacts with polar residues in the enzyme pocket.
3-Chlorophenyl-CH2-Ether120Ether linkage improves CNS penetration but slightly reduces potency.

Part 2: Therapeutic Focus Areas

Metabolic Syndrome: 11β-HSD1 Inhibition

The primary therapeutic application of 6-aryl-3-pyridinemethanol derivatives is the inhibition of 11β-HSD1 . This enzyme amplifies local glucocorticoid action by converting inert cortisone into active cortisol, primarily in the liver and adipose tissue.[1]

Mechanism of Action: Inhibitors based on this scaffold bind to the catalytic lumen of 11β-HSD1, preventing the reduction of cortisone. This reduces intracellular cortisol levels without affecting circulating cortisol produced by the adrenal glands, thereby improving insulin sensitivity and reducing visceral adiposity.

Inflammation & Pain: P2X7 Receptor Antagonism

Recent medicinal chemistry campaigns have identified 6-aryl-pyridine derivatives as potent antagonists of the P2X7 receptor , an ATP-gated ion channel driven by inflammation.

  • Role: Blocking P2X7 prevents the release of Pro-inflammatory cytokines like IL-1β.

  • Scaffold Utility: The 6-aryl group provides the necessary bulk to block the channel pore, while the pyridine nitrogen interacts with specific residues (e.g., Lysine) in the ATP-binding pocket.

Visualization: 11β-HSD1 Cortisol Regeneration Pathway

The following diagram illustrates the enzymatic pathway targeted by these compounds.

HSD1_Pathway cluster_cell Adipocyte / Hepatocyte Intracellular Space Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalyzes Inhibitor 6-Aryl-3-pyridinemethanol Inhibitor Inhibitor->HSD1 Blocks Active Site Nucleus Gene Transcription (Insulin Resistance) GR->Nucleus Translocates

Caption: Mechanism of 11β-HSD1 inhibition by 6-aryl-3-pyridinemethanol derivatives, preventing local cortisol regeneration.

Part 3: Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol

This protocol describes the robust synthesis of the core scaffold.

Reagents:

  • (6-Bromopyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium Carbonate (K2CO3) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve (6-bromopyridin-3-yl)methanol and the arylboronic acid in the Dioxane/Water mixture. Degas the solution by bubbling Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

  • Catalyst Addition: Add K2CO3 and Pd(PPh3)4 under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 12-16 hours under reflux. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting bromide is consumed.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[3]

  • Purification: Purify via flash column chromatography (SiO2) using a gradient of 0-5% Methanol in Dichloromethane.

Biological Assay: 11β-HSD1 Scintillation Proximity Assay (SPA)

A high-throughput method to validate inhibitory potential.[1]

Principle: The assay measures the conversion of [3H]-Cortisone to [3H]-Cortisol. Protein A-coated SPA beads coupled with an anti-cortisol antibody capture the product. When [3H]-Cortisol binds, it brings the isotope close to the scintillant in the bead, emitting light.[4]

Protocol:

  • Enzyme Prep: Use microsomes from CHO cells stably expressing human 11β-HSD1.

  • Incubation: Mix microsomes, NADPH (cofactor), and test compound (in DMSO) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Start Reaction: Add [3H]-Cortisone substrate. Incubate at 37°C for 60 minutes.

  • Quench & Detection: Add SPA beads pre-coated with anti-cortisol monoclonal antibody.[5] The beads contain a non-specific 11β-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.

  • Readout: Count in a MicroBeta scintillation counter. Calculate % inhibition relative to DMSO control.

Part 4: Synthesis Workflow Visualization

Synthesis_Workflow Start Start: (6-Bromopyridin-3-yl)methanol Reagents Add: Arylboronic Acid + K2CO3 Solvent: Dioxane/H2O Start->Reagents Catalyst Add Catalyst: Pd(PPh3)4 (5 mol%) (Inert Atmosphere) Reagents->Catalyst Heat Reflux: 90°C, 12-16 Hours Catalyst->Heat Workup Work-up: Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Heat->Workup Purify Purification: Flash Chromatography (MeOH/DCM) Workup->Purify Product Final Product: 6-Aryl-3-pyridinemethanol Purify->Product

Caption: Optimized synthetic workflow for the generation of 6-aryl-3-pyridinemethanol libraries.

References

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology. Available at: [Link]

  • Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Assay and Drug Development Technologies. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance The biaryl pyridine scaffold is a privileged structure in medicinal chemistry, appearing frequently in positive allosteric modulators (PAMs), kinase inhibitors, and GPCR ligands....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The biaryl pyridine scaffold is a privileged structure in medicinal chemistry, appearing frequently in positive allosteric modulators (PAMs), kinase inhibitors, and GPCR ligands. The target molecule, 6-(3-methoxyphenyl)-3-pyridinemethanol , combines a lipophilic biaryl core with a polar hydroxymethyl handle, serving as a critical intermediate for further diversification (e.g., conversion to aldehydes, halides, or amines).

This guide details the synthesis of 6-(3-methoxyphenyl)-3-pyridinemethanol via Suzuki-Miyaura cross-coupling . Unlike generic protocols, this application note addresses the specific challenges of 2-substituted pyridines (the 6-position is chemically equivalent to the 2-position). These substrates are electron-deficient and prone to catalyst poisoning via nitrogen coordination. We utilize a robust Pd(0) system with optimized aqueous/organic biphasic conditions to ensure high turnover numbers (TON) and minimal protodeboronation.

Retrosynthetic Analysis

The logical disconnection relies on the formation of the C–C bond between the electron-deficient pyridine ring and the electron-rich phenyl ring. The choice of 6-bromo-3-pyridinemethanol as the electrophile is strategic: the alcohol moiety is compatible with standard Suzuki conditions, avoiding the need for protecting group chemistry (e.g., TBDMS ethers), thereby improving atom economy.

Retrosynthesis Target Target: 6-(3-Methoxyphenyl)-3-pyridinemethanol Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Fragment1 Electrophile: 6-Bromo-3-pyridinemethanol Disconnection->Fragment1 Fragment2 Nucleophile: (3-Methoxyphenyl)boronic acid Disconnection->Fragment2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the biaryl core.

Experimental Design & Critical Parameters

Reagent Selection & Stoichiometry
ReagentRoleEquiv.Critical Attribute
6-Bromo-3-pyridinemethanol Electrophile1.0Purity >98% . Impurities (e.g., 2,6-dibromo) lead to polymerization.
(3-Methoxyphenyl)boronic acid Nucleophile1.2 - 1.5Excess required to account for potential protodeboronation side-reactions.
Pd(PPh₃)₄ Catalyst0.03 - 0.05Tetrakis(triphenylphosphine)palladium(0) is preferred over Pd(II) to bypass in-situ reduction steps.
Na₂CO₃ (2.0 M aq) Base2.5Essential for activating the boronic acid to the boronate species (transmetalation active).
1,4-Dioxane SolventN/AHigh boiling point (101°C) allows sufficient thermal energy for difficult couplings; miscible with water.
Catalyst Choice: The "Pyridine Problem"

Pyridines with halogens at the 2- or 6-position are excellent electrophiles for oxidative addition due to the electron-withdrawing nature of the ring nitrogen. However, the nitrogen lone pair can compete with phosphine ligands for binding to the Palladium center, potentially arresting the catalytic cycle.

  • Why Pd(PPh₃)₄? The bulky triphenylphosphine ligands effectively crowd the metal center, discouraging non-productive coordination by the pyridine nitrogen.

  • Alternative: If conversion is low (<50%), switch to Pd(dppf)Cl₂ , where the bidentate ligand prevents ligand dissociation.

Detailed Synthetic Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Safety Note: Perform all steps in a fume hood. Pd(PPh₃)₄ is air-sensitive; handle quickly or use a glovebox if available.

  • Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Degassing: In a separate flask, sparge 1,4-dioxane (40 mL) and 2.0 M aqueous Na₂CO₃ (10 mL) with Argon or Nitrogen gas for 20 minutes. Oxygen is the enemy of Suzuki couplings, leading to homocoupling of the boronic acid.

  • Charging Solids: To the cooled reaction flask, add:

    • 6-Bromo-3-pyridinemethanol (1.88 g, 10.0 mmol)

    • (3-Methoxyphenyl)boronic acid (1.82 g, 12.0 mmol)

    • Pd(PPh₃)₄ (578 mg, 0.5 mmol, 5 mol%)

  • Solvent Addition: Syringe the degassed 1,4-dioxane and Na₂CO₃ solution into the reaction flask under a positive stream of inert gas.

  • Initiation: Seal the system and heat the mixture to 90°C (oil bath temperature). Stir vigorously (800 RPM) to ensure mixing of the biphasic system.

Phase 2: Monitoring & Workup
  • Reaction Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS after 4 hours. The starting bromide (Rf ~0.4) should disappear, replaced by the more polar product (Rf ~0.2) and non-polar biaryl homocoupling byproducts.

    • Expert Tip: The product contains a basic nitrogen and a free alcohol; it may streak on silica. Add 1% Triethylamine to the TLC eluent to improve spot definition.

  • Quench: Once complete (typically 6-12 hours), cool to room temperature.

  • Extraction: Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Separate layers. Extract the aqueous layer 2x with Ethyl Acetate (50 mL).

    • Note: The pyridine nitrogen makes the product slightly water-soluble at low pH. Ensure the aqueous layer remains basic (pH > 9) during extraction to keep the product neutral/organic-soluble.

  • Drying: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Purification
  • Column Chromatography: Purify the crude dark oil using silica gel flash chromatography.

    • Gradient: 0%

      
       80% Ethyl Acetate in Hexanes.[1]
      
    • Elution Order: Boronic acid residues

      
       Homocoupled biaryl 
      
      
      
      Target Product .
  • Final Processing: Isolate the product as an off-white solid. Recrystallize from EtOAc/Heptane if higher purity is required for biological assays.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical role of base activation.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 6-Bromo-3-pyridinemethanol PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br BaseAct Base Activation (OH- replaces Br-) PdII_Br->BaseAct + Na2CO3 PdII_OH Pd(II)-OH Complex BaseAct->PdII_OH TransMet Transmetalation PdII_OH->TransMet Boronate Boronate Species Ar-B(OH)3- Boronate->TransMet Attack on Pd RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle.[2][3] Note that base activation of the Palladium complex (or the Boronic acid) is a prerequisite for Transmetalation.

Quality Control & Analytical Validation

Successful synthesis must be validated against these expected spectral data points:

  • Physical State: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.6–8.5 (d, 1H, Pyridine C2-H) – Most deshielded due to N-proximity.
      
    • 
       7.8–7.7 (dd, 1H, Pyridine C4-H).
      
    • 
       7.6–7.5 (d, 1H, Pyridine C5-H).
      
    • 
       7.4–6.9 (m, 4H, Phenyl protons).
      
    • 
       4.75 (s, 2H, -CH ₂OH).
      
    • 
       3.88 (s, 3H, -OCH ₃).
      
  • MS (ESI+): Calculated for C₁₃H₁₃NO₂ [M+H]⁺: 216.10. Found: 216.1.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dppf)Cl₂ (3 mol%) or Pd(Amphos)Cl₂ . The bidentate ligands resist displacement by the pyridine nitrogen.
Homocoupling (Biaryl) Oxygen IngressDegas solvents more rigorously (Freeze-Pump-Thaw). Ensure inert atmosphere is maintained.
Protodeboronation Unstable Boronic Acid2-substituted pyridines can accelerate boronic acid decomposition. Add the boronic acid in portions or switch to the corresponding Pinacol Ester .
Product in Aqueous Layer pH too lowThe pyridine nitrogen is basic. Ensure the aqueous layer pH > 9 during extraction to keep the product deprotonated (neutral).

References

  • General Suzuki Coupling of 6-arylated-pyridin-3-yl methanols: Ahmed, A., et al. "Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives." ChemistrySelect (2024). [Link][4][5]

  • Microwave-Assisted Suzuki Protocols for 6-Halogenopyridines: El Akkaoui, A., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." [Link]

  • Mechanism of Suzuki Coupling (Base Activation): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995). [Link]

Sources

Application

Application Note: Chemoselective Reduction of 6-(3-Methoxyphenyl)pyridine-3-carboxaldehyde to (6-(3-Methoxyphenyl)pyridin-3-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective Carbonyl Reduction, Heterocyclic Chemistry, Pharmacophore Synthesis Introduction and Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective Carbonyl Reduction, Heterocyclic Chemistry, Pharmacophore Synthesis

Introduction and Mechanistic Rationale

Pyridine-based alcohols are critical pharmacophores and versatile synthetic intermediates in modern drug discovery. The transformation of 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde to its corresponding primary alcohol, (6-(3-methoxyphenyl)pyridin-3-yl)methanol, requires a chemoselective approach. The substrate contains three distinct functional groups: a reducible aldehyde, a basic pyridine ring, and a methoxy ether.

As a Senior Application Scientist, selecting the correct reducing agent is paramount to achieving high yields while avoiding side reactions. Sodium borohydride (


) in methanol is the gold standard for this transformation. Unlike Lithium Aluminum Hydride (

), which is overly reactive and complicates workup due to stable aluminum emulsions,

acts as a mild hydride donor [1]. Furthermore, catalytic hydrogenation (e.g.,

with Pd/C) introduces a high risk of reducing the pyridine ring or suffering from catalyst poisoning due to the basic nitrogen lone pair.

Methanol is selected as the solvent because it actively participates in the transition state. The protic solvent stabilizes the developing negative charge on the oxygen atom during hydride transfer. While


 reacts slowly with methanol to generate hydrogen gas and sodium tetramethoxyborate, the intermediate alkoxyborohydride species remain active reducing agents, ensuring complete conversion of the aldehyde [2].

MechanisticLogic Substrate 6-(3-Methoxyphenyl)pyridine-3-carboxaldehyde Choice1 NaBH4 / MeOH (Mild Hydride Donor) Substrate->Choice1 Optimal Route Choice2 LiAlH4 / THF (Strong Hydride Donor) Substrate->Choice2 Too Harsh Choice3 H2, Pd/C (Catalytic Hydrogenation) Substrate->Choice3 Side Reactions Result1 Chemoselective Reduction (High Yield Alcohol) Choice1->Result1 Result2 Complex Mixture / Difficult Workup Choice2->Result2 Result3 Pyridine Ring Reduction / Catalyst Poisoning Choice3->Result3

Figure 1: Logical decision matrix for selecting the optimal reducing agent.

Quantitative Reaction Stoichiometry

To ensure a self-validating and reproducible system, the stoichiometry must account for the gradual consumption of


 by the protic solvent. A standard 1.5 molar equivalent of the reducing agent is employed to guarantee complete conversion without necessitating aggressive quenching protocols.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
6-(3-Methoxyphenyl)pyridine-3-carboxaldehyde213.231.01.00 g (4.69 mmol)Electrophilic Substrate [3]
Sodium Borohydride (

)
37.831.50.26 g (7.03 mmol)Nucleophilic Hydride Donor
Anhydrous Methanol (MeOH)32.04-25.0 mLProtic Solvent / Activator
Sat. Aqueous

53.49-10.0 mLMild Quenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20.0 mLOrganic Extraction Solvent

Experimental Workflow and Protocol

The following methodology provides a robust, step-by-step framework for the reduction process.

Workflow Step1 1. Dissolution Substrate in MeOH (0 °C) Step2 2. Reduction NaBH4 Addition (Portion-wise) Step1->Step2 Step3 3. Monitoring TLC / LC-MS (1-2 hours) Step2->Step3 Step4 4. Quenching Sat. NH4Cl (Dropwise, 0 °C) Step3->Step4 Step5 5. Extraction EtOAc / H2O (Phase Separation) Step4->Step5 Step6 6. Isolation Dry & Concentrate (In Vacuo) Step5->Step6

Figure 2: Step-by-step experimental workflow for the chemoselective reduction of the aldehyde.

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde (1.00 g, 4.69 mmol).

  • Add anhydrous methanol (25 mL) to achieve a ~0.2 M solution.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 2: Hydride Addition

  • Weigh out Sodium Borohydride (0.26 g, 7.03 mmol).

  • Add the

    
     portion-wise over 10–15 minutes.
    Causality Insight: Portion-wise addition is critical. It controls the exothermic nature of the hydride transfer and mitigates the rapid evolution of hydrogen gas, preventing reaction boil-over and ensuring the local concentration of hydride remains optimal for carbonyl attack.
    

Step 3: Reaction Maturation and Monitoring

  • Remove the ice-water bath and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C).

  • Stir vigorously for 1.5 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1 v/v) solvent system. The product alcohol will elute with a significantly lower

    
     value compared to the starting aldehyde due to increased hydrogen bonding.
    

Step 4: Quenching and Workup

  • Once TLC or LC-MS confirms the complete consumption of the starting material, cool the flask back to 0 °C.

  • Carefully add saturated aqueous ammonium chloride (

    
    , 10 mL) dropwise to quench the reaction.
    Causality Insight: The choice of 
    
    
    
    over a strong mineral acid (like HCl) is a deliberate field-proven technique. Strong acids would protonate the basic pyridine nitrogen (
    
    
    ), rendering the product highly water-soluble and trapping it in the aqueous layer.
    
    
    provides a mildly acidic environment (pH ~5.5-6.0) that safely hydrolyzes the borate ester complex without compromising the extraction yield.

Step 5: Extraction and Isolation

  • Concentrate the quenched mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Dilute the remaining aqueous residue with distilled water (15 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to afford the crude product as a solid or viscous oil.
    

Analytical Characterization

To validate the success of the protocol, the isolated (6-(3-methoxyphenyl)pyridin-3-yl)methanol should be characterized. The following are the expected spectral benchmarks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Disappearance of the aldehyde proton signal at
    
    
    ~10.1 ppm. Appearance of a new singlet integrating to 2H at
    
    
    ~4.75 ppm, corresponding to the benzylic
    
    
    protons. The methoxy group will appear as a sharp singlet at
    
    
    ~3.88 ppm (3H).
  • ESI-MS:

    
     calculated for 
    
    
    
    
    
    216.10, found 216.11.

Troubleshooting and Optimization

Even in highly standardized protocols, matrix effects or reagent degradation can cause deviations. Use the following diagnostic matrix to troubleshoot common issues.

Table 2: Diagnostic Troubleshooting Matrix

Observation / IssueRoot Cause AnalysisCorrective Action
Incomplete conversion (Aldehyde remains on TLC)Depletion of

due to rapid reaction with wet methanol or aged reagent.
Add an additional 0.5 eq of fresh

at 0 °C and stir for an additional 30 minutes.
Emulsion formation during EtOAc/Water extractionFormation of insoluble borate salts or partial protonation of the pyridine ring.Filter the biphasic mixture through a pad of Celite, or add 5-10 mL of saturated brine to increase aqueous ionic strength.
Low isolated yield despite complete conversionProduct is trapped in the aqueous phase due to over-acidification during quench.Check the pH of the aqueous layer. If pH < 5, carefully neutralize with saturated

to pH 7.5 before re-extracting.

References

  • Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews, 96(2), 877-910.[Link]

  • Saidi, M. R., et al. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Macroporous Polymeric Acid Catalyst. Journal of the Iranian Chemical Society, 4(2), 194-198.[Link]

Method

Protocol for palladium-catalyzed synthesis of 6-aryl-3-pyridinemethanols

Application Note: Protocol for Palladium-Catalyzed Synthesis of 6-Aryl-3-Pyridinemethanols Executive Summary & Strategic Importance The 6-aryl-3-pyridinemethanol scaffold represents a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Palladium-Catalyzed Synthesis of 6-Aryl-3-Pyridinemethanols

Executive Summary & Strategic Importance

The 6-aryl-3-pyridinemethanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in transient receptor potential (TRP) channel antagonists, histone deacetylase (HDAC) inhibitors, and various kinase modulators. The combination of the pyridine ring’s electron-deficient aromaticity with the hydroxymethyl group’s hydrogen-bonding capability offers unique solubility and metabolic stability profiles compared to carbocyclic analogs.

This Application Note details a robust, scalable protocol for synthesizing these scaffolds via Suzuki-Miyaura cross-coupling . Unlike generic coupling protocols, this guide addresses the specific challenges of the pyridine nucleus—specifically, the potential for catalyst poisoning by nitrogen coordination and the electronic deactivation of the C6-position.

Retrosynthetic Logic & Pathway Design

To ensure high fidelity and operational simplicity, we utilize a Convergent Synthesis strategy. The C6-aryl bond is formed late-stage using a commercially available halogenated pyridine alcohol. This avoids the need for protecting group manipulations on the alcohol, provided the reaction conditions are carefully controlled to prevent oxidation or side-reactions.

Pathway Visualization

The following diagram illustrates the workflow from raw materials to purified target.

G Start1 6-Chloro-3-pyridinemethanol (Substrate) Process1 Degassing & Mixing (Inert Atmosphere) Start1->Process1 Start2 Arylboronic Acid (Coupling Partner) Start2->Process1 Cat Pd(PPh3)4 / Na2CO3 (Catalytic System) Cat->Process1 Process2 Thermal Reflux (90°C, 12-16h) Process1->Process2 Activation Process3 Biphasic Workup (EtOAc / Brine) Process2->Process3 Conversion >95% End 6-Aryl-3-pyridinemethanol (Purified Target) Process3->End Flash Chromatography

Figure 1: Operational workflow for the Suzuki-Miyaura coupling of 6-halopyridines.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The pyridine nitrogen can compete with phosphine ligands for palladium binding, potentially arresting the cycle. We mitigate this by using a base (


) that facilitates the formation of the reactive boronate species and by employing a solvent system (Dioxane/Water) that ensures solubility of both organic and inorganic components.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the oxidative addition step, which is often slower for aryl chlorides compared to bromides.

Detailed Experimental Protocol

Target Reaction: Coupling of (6-chloropyridin-3-yl)methanol with Phenylboronic acid.

Materials & Reagents
  • Substrate: (6-chloropyridin-3-yl)methanol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon. Rationale:

      
       species are oxygen-sensitive; strictly inert conditions prevent catalyst deactivation.
      
  • Reagent Loading:

    • Charge the flask with (6-chloropyridin-3-yl)methanol (143.6 mg, 1.0 mmol) and Phenylboronic acid (146.3 mg, 1.2 mmol).

    • Add 1,4-Dioxane (6.0 mL).

  • Degassing (Critical Step):

    • Bubble nitrogen gas directly into the solvent mixture for 15 minutes.

    • Alternatively: Use the freeze-pump-thaw method (3 cycles) for ultra-high purity requirements.

  • Catalyst & Base Addition:

    • Add

      
       (58 mg, 0.05 mmol) quickly against a positive pressure of nitrogen.
      
    • Add the degassed 2.0 M

      
       solution (1.5 mL).
      
    • Fit the flask with a reflux condenser (also purged with nitrogen).

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature) with vigorous stirring.

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Typical Time: 6-chloro substrates require 12–16 hours; 6-bromo substrates require 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a pad of Celite to remove Palladium black residues.

    • Separate layers; extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate[1]
      
    • Note: The product is a polar alcohol; ensure aqueous extraction is thorough.

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.[1]

    • Gradient: 0%

      
       80% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 75–90% (White to off-white solid).

Optimization & Troubleshooting Guide

The choice of base and solvent profoundly impacts the yield, particularly for electron-deficient pyridines. The table below summarizes optimization parameters based on field data.

Table 1: Reaction Parameter Optimization Matrix

ParameterCondition A (Standard)Condition B (Difficult Substrates)Condition C (Green/Fast)
Catalyst

(5 mol%)

or

/XPhos

(free ligand)
Base

(aq)

(anhydrous)

Solvent Dioxane / WaterToluene / Ethanol / WaterWater / Ethanol (Microwave)
Temp 90°C (12h)100°C (24h)140°C (20 min MW)
Use Case Standard aryl boronic acidsSterically hindered arylsHigh-throughput screening
Troubleshooting Common Issues
  • Problem: Low Conversion (<50%)

    • Cause: Catalyst poisoning by pyridine nitrogen or oxidation of Pd.

    • Solution: Switch to

      
       . The bidentate ligand prevents the formation of inactive Pd-pyridine complexes. Ensure rigorous degassing.
      
  • Problem: Protodeboronation (Ar-B(OH)2

    
     Ar-H) 
    
    • Cause: Reaction temperature too high or base too strong for specific boronic acid.

    • Solution: Switch to

      
        as the base or use Boronic Esters (Pinacol esters) which are more stable than free acids.
      
  • Problem: Homocoupling of Boronic Acid

    • Cause: Presence of Oxygen.

    • Solution: Re-evaluate inert gas lines. Add a scavenger if necessary.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[2] Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids Catalyzed by Palladium-Tetraphosphine Complexes.[3] Tetrahedron, 60(17), 3813–3818. Link

  • Ahmed, A., et al. (2024).[4] Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect, 9(4).[4] Link

Sources

Application

Purification methods for 6-(3-Methoxyphenyl)-3-pyridinemethanol

Application Note: High-Purity Isolation of 6-(3-Methoxyphenyl)-3-pyridinemethanol Executive Summary & Chemical Profile 6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS: 58584-63-7) is a functionalized biaryl pyridine intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Executive Summary & Chemical Profile

6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS: 58584-63-7) is a functionalized biaryl pyridine intermediate, commonly synthesized via Suzuki-Miyaura cross-coupling of a 6-halo-3-pyridinemethanol and 3-methoxyphenylboronic acid.[1]

Achieving pharmaceutical-grade purity (>98%) for this compound presents specific challenges:

  • Palladium Contamination: Residual catalyst from the coupling step.

  • Structural Isomers/Homocoupling: Presence of unreacted boronic acid or de-halogenated pyridine side products.

  • Basic Nitrogen Functionality: The pyridine ring can cause peak tailing (streaking) on standard silica gel if not buffered.

This guide details three orthogonal purification strategies designed to address these challenges, moving from crude workup to final polishing.

Chemical Identity
PropertyData
CAS Number 58584-63-7
Formula C₁₃H₁₃NO₂
MW 215.25 g/mol
Predicted pKa ~5.2 (Pyridine Nitrogen)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[1] Soluble in aqueous acid (pH < 4).[1]

Strategic Purification Workflows

The purification strategy depends on the scale and the specific impurity profile. We recommend a "Capture and Release" mechanism (Method A) for initial cleanup, followed by Chromatography (Method B) or Crystallization (Method C) for polishing.[1]

Method A: Acid-Base "Capture and Release" Extraction

Best for: Removing non-basic impurities (e.g., unreacted boronic acids, phenols, neutral hydrocarbons) and bulk Palladium removal.

Mechanism: The pyridine nitrogen is protonated by strong acid (HCl), rendering the molecule water-soluble. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then basified to deprotonate the pyridine, precipitating the product or allowing extraction back into organic solvent.

Protocol:

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g crude).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL/g crude).

    • Observation: The product moves to the aqueous layer (pH < 2).

    • Waste: The organic layer contains non-basic impurities (e.g., protodeboronated byproducts). Discard after TLC verification.

  • Basification: Cool the combined aqueous acidic layers to 0–5°C. Slowly add 2M NaOH or Sat. Na₂CO₃ until pH reaches ~9–10.

    • Critical Step: Do not overshoot pH > 12 to avoid potential side reactions or emulsion formation.

  • Re-Extraction: Extract the cloudy aqueous mixture three times with DCM (Dichloromethane) or EtOAc .

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

AcidBaseWorkup start Crude Mixture (Dissolved in EtOAc) extract Add 1M HCl Partition start->extract org_waste Organic Phase (Neutral Impurities) extract->org_waste Discard aq_acid Aqueous Acid Phase (Protonated Product) extract->aq_acid Keep basify Basify to pH 10 (NaOH/Na2CO3) aq_acid->basify re_extract Extract with DCM basify->re_extract final_org Final Organic Phase (Purified Product) re_extract->final_org Keep aq_waste Aqueous Waste (Salts) re_extract->aq_waste Discard

Figure 1: Acid-Base "Capture and Release" workflow for selective isolation of pyridine derivatives.

Method B: Flash Column Chromatography

Best for: Separation of closely eluting isomers and final polishing.

Stationary Phase: Silica Gel (40–63 µm).[1] Modifier Note: Pyridines often interact with acidic silanols on silica, causing peak tailing. Pre-treating the column with 1% Triethylamine (TEA) or adding 1% NH₄OH to the mobile phase is recommended.

Eluent Systems:

  • System 1 (Standard): Hexanes / Ethyl Acetate (0% → 80% EtOAc).[1][2]

    • Target Rf: 0.3 in 50% EtOAc/Hexanes.

  • System 2 (Polar): DCM / Methanol (0% → 10% MeOH).[1]

    • Use case: If the product is very polar due to the hydroxymethyl group.

Protocol:

  • Load: Dissolve crude in minimum DCM. If solubility is poor, use a "dry load" technique (adsorb crude onto silica, evaporate solvent, and load powder).

  • Gradient:

    • 0–5 min: 100% Non-polar (Hexane or DCM).[1]

    • 5–20 min: Linear ramp to 50% Polar solvent.

    • 20–30 min: Hold or ramp to 100% Polar solvent if product hasn't eluted.

  • Collection: Collect fractions absorbing at 254 nm (UV active biaryl system).

Method C: Palladium Scavenging (Post-Suzuki)

Best for: Reducing Pd levels to <10 ppm for biological assays.[1]

If the compound was made via Suzuki coupling, simple chromatography may not remove all Palladium.

Protocol:

  • Dissolve the purified material in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (0.5 equiv w/w relative to Pd catalyst used).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter or a pad of Celite.

  • Concentrate filtrate.[3]

Analytical Validation (QC)

Verify purity using High-Performance Liquid Chromatography (HPLC).[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pyridine).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Pyridine).[1]

Data Interpretation:

  • Retention Time: The product will elute after the more polar boronic acid but before the non-polar dimer impurities.

  • Mass Spec (ESI+): Look for [M+H]⁺ = 216.25 m/z.[1]

Troubleshooting Guide

IssueRoot CauseSolution
Streaking on TLC/Column Interaction between Pyridine N and Silica OH.Add 1% Triethylamine (TEA) to the mobile phase.[1]
Low Recovery (Acid-Base) Product is water-soluble at neutral pH.[1]Ensure aqueous phase is saturated with NaCl (salting out) and extract with DCM (more polar than EtOAc).[1]
Yellow Color Persists Oxidized impurities or Pd residues.Perform an activated carbon wash (charcoal) in refluxing MeOH, then filter hot.

References

  • National Institutes of Health (NIH). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."[1] (Heterocycle Coupling Optimization). Available at: [Link][1]

Sources

Method

Using 6-(3-Methoxyphenyl)-3-pyridinemethanol as a pharmaceutical intermediate

Application Note: 6-(3-Methoxyphenyl)-3-pyridinemethanol as a Pharmaceutical Intermediate Executive Summary 6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS: 887974-48-3) is a high-value biaryl scaffold used extensively in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(3-Methoxyphenyl)-3-pyridinemethanol as a Pharmaceutical Intermediate

Executive Summary

6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS: 887974-48-3) is a high-value biaryl scaffold used extensively in medicinal chemistry.[1][2][3] Structurally, it consists of a pyridine ring substituted at the C3 position with a hydroxymethyl group (a versatile synthetic handle) and at the C6 position with a 3-methoxyphenyl ring.[2][3]

This molecular architecture is classified as a "Privileged Structure" in drug discovery, particularly for:

  • GPCR Ligands: Specifically metabotropic glutamate receptor (mGluR5) negative allosteric modulators (NAMs).[1][3]

  • Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding hinge region.[1][2][3]

  • PET Radiotracers: The methoxy group provides a site for carbon-11 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C) labeling, or can be replaced by fluoroethoxy for fluorine-18 (
    
    
    
    F) labeling.[1]

This guide provides validated protocols for the synthesis, quality assurance, and functionalization of this intermediate to accelerate lead optimization campaigns.

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-(3-Methoxyphenyl)-3-pyridinemethanol
CAS Number 887974-48-3
Molecular Formula C

H

NO

Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc) ~4.8 (Pyridine N)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Core Application 1: Synthesis via Suzuki-Miyaura Coupling[1][2][3]

The most robust route to this intermediate is the palladium-catalyzed cross-coupling of 6-chloro-3-pyridinemethanol with 3-methoxyphenylboronic acid .[1][2][3] This protocol ensures high regioselectivity and minimizes homocoupling byproducts.[1][2][3]

Mechanism & Workflow

The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd(0) inserts into C-Cl bond), Transmetallation (Boronic acid transfers the aryl group), and Reductive Elimination (Product release).[1][2]

SuzukiCoupling Start1 6-Chloro-3- pyridinemethanol Cat Pd(dppf)Cl2 K2CO3 / Dioxane:H2O Start1->Cat Start2 3-Methoxyphenyl- boronic acid Start2->Cat Inter Pd-Complex Intermediate Cat->Inter 100°C, 4h Prod 6-(3-Methoxyphenyl)- 3-pyridinemethanol Inter->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling strategy for the synthesis of the target intermediate.

Experimental Protocol
  • Reagents:

    • 6-Chloro-3-pyridinemethanol (1.0 equiv, 10 mmol, 1.43 g)[1][2][3]

    • 3-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)[1][2]

    • Pd(dppf)Cl

      
      [1]·CH
      
      
      
      Cl
      
      
      (0.05 equiv, 0.5 mmol)[1]
    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (3.0 equiv, 30 mmol)[1]
    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 50 mL)[1][2]

  • Procedure:

    • Charge a reaction flask with the chloride, boronic acid, and base.[2][3]

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical for catalyst longevity).[2][3]

    • Add the Pd catalyst and seal the vessel.[2][3]

    • Heat to 90–100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2][3]

    • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[3] Wash combined organics with brine, dry over Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , and concentrate.[3]
    • Purification: Flash chromatography (SiOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , gradient 0–60% EtOAc in Hexanes).[1]
      
  • Validation:

    • Expected Yield: 85–92%.[1][2][3]

    • Purity Check: HPLC >98% (254 nm).

Core Application 2: Downstream Functionalization

The C3-hydroxymethyl group is a "promiscuous" handle.[1][2][3] It is rarely the final endpoint; rather, it is converted into an electrophile (halide) or oxidized (aldehyde/acid) to couple with other pharmacophores.[3]

Protocol A: Chlorination (Activation for Nucleophilic Substitution)

Converting the alcohol to a chloride allows for the attachment of amines or thiols, common in constructing larger bioactive molecules.[2][3]

  • Reagents: Thionyl chloride (SOCl

    
    ), DCM, 0°C to RT.
    
  • Procedure:

    • Dissolve 6-(3-methoxyphenyl)-3-pyridinemethanol (1.0 g) in anhydrous DCM (10 mL).

    • Cool to 0°C. Dropwise add SOCl

      
       (2.0 equiv).
      
    • Stir at RT for 2 hours.

    • Caution: Reaction generates HCl gas.[1][2][3] Use a scrubber.[1][2][3]

    • Evaporate volatiles to yield the hydrochloride salt of 6-(3-methoxyphenyl)-3-(chloromethyl)pyridine .[1][2][3]

  • Use Case: Reacting this chloride with secondary amines (e.g., piperazines) creates potent GPCR ligands.[1][3]

Protocol B: Oxidation to Aldehyde (Reductive Amination Precursor)
  • Reagents: Manganese Dioxide (MnOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Dess-Martin Periodinane (DMP).[1]
    
  • Procedure (MnO

    
     method): 
    
    • Dissolve starting material in DCM.[1][2][3]

    • Add activated MnOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (10 equiv).[1][3]
      
    • Stir at RT for 12 hours. Filter through Celite.[1][2][3]

  • Use Case: The resulting aldehyde is a substrate for reductive amination with primary amines, a key step in fragment-based drug design (FBDD).[1][2][3]

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards (purity >98%), the following analytical methods are required.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
NMR Validation (400 MHz, DMSO-d6)
  • Diagnostic Peaks:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       8.60 (d, 1H, Pyridine C2-H) – Most deshielded.[1][3]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       3.82 (s, 3H, -OCH
      
      
      
      ) – Singlet, key confirmation of the methoxy group.[1]
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       4.60 (d, 2H, -CH
      
      
      
      OH) – Methylene protons.[1][3]
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       5.35 (t, 1H, -OH) – Hydroxyl proton (exchangeable).[1]
      

Strategic Workflow Diagram

This diagram illustrates the divergent synthesis pathways available from the core intermediate.

DownstreamApps Core 6-(3-Methoxyphenyl)- 3-pyridinemethanol (CAS 887974-48-3) Oxidation Oxidation (MnO2) Core->Oxidation Chlorination Chlorination (SOCl2) Core->Chlorination Aldehyde Aldehyde Derivative (Reductive Amination Handle) Oxidation->Aldehyde Chloride Alkyl Chloride (Nucleophilic Sub. Handle) Chlorination->Chloride Drug1 mGluR5 Antagonists (CNS Targets) Aldehyde->Drug1 + Amine / NaBH(OAc)3 Drug2 Kinase Inhibitors (Oncology) Chloride->Drug2 + Heterocycle / Base

Figure 2: Divergent synthetic utility of the intermediate in drug development.[1][2][3]

References

  • Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3] Link[1]

  • Biaryl Scaffolds in MedChem: Roughley, S. D., & Jordan, A. M. (2011).[1][2][3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2][3] Link

  • Synthesis of Pyridinemethanol Derivatives: BenchChem Application Notes. (2025).[1][3][4][5][6][7][8] Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link[1]

  • Compound Data: PubChem. (2025).[1][2][3] Compound Summary for CAS 887974-48-3. Link

  • mGluR5 Ligand Design: Lindsley, C. W., et al. (2004).[1][2][3] Progress in the preparation of mGluR5 modulators. Current Topics in Medicinal Chemistry. Link

Sources

Application

Solvent selection for 6-(3-Methoxyphenyl)-3-pyridinemethanol reactions

An Application Note and Protocol Guide Topic: Solvent Selection for Reactions of 6-(3-Methoxyphenyl)-3-pyridinemethanol Audience: Researchers, scientists, and drug development professionals. Abstract 6-(3-Methoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: Solvent Selection for Reactions of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-(3-Methoxyphenyl)-3-pyridinemethanol is a key structural motif and versatile building block in modern medicinal chemistry. Its reactivity is dominated by the primary alcohol on the pyridine ring, making it a substrate for a variety of critical transformations, including oxidation, esterification, and etherification. The success of these reactions—in terms of yield, purity, and scalability—is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed examination of the principles and practices governing solvent choice for the key reactions of this molecule. It moves beyond simple procedural lists to explain the underlying mechanistic rationale, offering field-proven insights to guide experimental design from the bench to process development. Protocols for key transformations are provided, alongside a framework for incorporating green chemistry principles into solvent selection workflows.

Introduction: The Strategic Importance of 6-(3-Methoxyphenyl)-3-pyridinemethanol

The 6-aryl-3-pyridinemethanol scaffold is prevalent in a range of biologically active compounds. The molecule's unique architecture, combining a hydrogen-bond-accepting pyridine ring, a nucleophilic primary alcohol, and a tunable aryl group, makes it an attractive starting point for library synthesis and lead optimization. Transformations at the 3-methanol position are fundamental for introducing diverse functional groups, modulating physicochemical properties, and exploring structure-activity relationships (SAR).

However, the molecule's polyfunctional nature presents a distinct challenge: achieving high chemoselectivity. The choice of solvent is not merely an inert medium for reaction but an active participant that can dictate reaction pathways, stabilize transition states, and influence the final product profile.[1][2] This document serves as a senior application scientist's guide to navigating the complex interplay between substrate, reagents, and solvent for this important chemical entity.

Physicochemical Profile and General Reactivity

Understanding the inherent properties of 6-(3-Methoxyphenyl)-3-pyridinemethanol is foundational to solvent selection.

  • Polarity and Solubility: The presence of the hydroxyl group and the pyridine nitrogen imparts significant polarity. The molecule exhibits good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., THF, acetone, DMF). Its solubility is limited in nonpolar solvents like hexanes or toluene.

  • Key Reactive Sites:

    • Primary Alcohol (-CH₂OH): The primary site for nucleophilic attack (in esterification/etherification) or oxidation.

    • Pyridine Nitrogen: A basic site that can be protonated, quaternized, or coordinate to metal catalysts. This can influence the reactivity of the entire molecule.

    • Aromatic Rings: Generally less reactive under the conditions discussed but can participate in further functionalization if desired.

The selection of a solvent must account for the solubility of not only the starting material but also all reagents, catalysts, and intermediates.[1]

The Mechanistic Role of the Solvent in Key Transformations

A solvent's influence extends far beyond simple dissolution. It can dramatically alter reaction rates and even the products formed by stabilizing or destabilizing reactants, intermediates, and transition states.[1][3]

Solvent_Selection_Logic Start Select Reaction Type for 6-(3-Methoxyphenyl)-3-pyridinemethanol Oxidation Oxidation (Alcohol → Aldehyde/Acid) Start->Oxidation Esterification Esterification / Acylation (Alcohol → Ester) Start->Esterification Etherification Etherification (Alcohol → Ether) Start->Etherification Ox_Rationale Rationale: - Prevent over-oxidation - Solubilize oxidant - Avoid reaction with oxidant Oxidation->Ox_Rationale considers Est_Rationale Rationale: - Aprotic to avoid side reactions - Solubilize coupling agents - Facilitate byproduct removal Esterification->Est_Rationale considers Eth_Rationale Rationale: - Polar aprotic for SN2 (Williamson) - Stabilize carbocation (SN1-like) - Green alternatives considered Etherification->Eth_Rationale considers Ox_Solvents Recommended Solvents: - Dichloromethane (DCM) - Chloroform (CHCl3) - Acetonitrile (MeCN) Ox_Rationale->Ox_Solvents leads to Est_Solvents Recommended Solvents: - Dichloromethane (DCM) - Tetrahydrofuran (THF) - N,N-Dimethylformamide (DMF) Est_Rationale->Est_Solvents leads to Eth_Solvents Recommended Solvents: - Tetrahydrofuran (THF) - N,N-Dimethylformamide (DMF) - Propylene Carbonate (PC) Eth_Rationale->Eth_Solvents leads to

Caption: Logical workflow for initial solvent selection based on reaction class.

Protocols and Solvent Selection Guides

Oxidation of the Primary Alcohol

The oxidation of 6-(3-methoxyphenyl)-3-pyridinemethanol to the corresponding aldehyde, 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde, is a common synthetic step. The choice of solvent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the chosen oxidant.

Expertise & Experience: Chromium-based reagents like Pyridinium Chlorochromate (PCC) are highly effective but require anhydrous, non-nucleophilic solvents. Halogenated solvents like dichloromethane (DCM) are standard because they are aprotic, solubilize both the alcohol and the PCC complex, and do not interfere with the reaction mechanism.[4][5] Using a protic solvent like methanol would lead to solvent oxidation and complex side reactions. For greener approaches, TEMPO-catalyzed aerobic oxidations can be performed in aqueous media or low-melting mixtures, offering a more sustainable alternative.[6]

Data Summary: Solvent Selection for Oxidation

Oxidizing AgentRecommended Solvent(s)Typical TemperatureRationale & Key Considerations
PCC Dichloromethane (DCM)Room Temp.Anhydrous, aprotic conditions are essential. DCM provides good solubility for the PCC-substrate complex.[5]
MnO₂ Dichloromethane, Chloroform, AcetonitrileRefluxSelective for benzylic alcohols. Non-polar solvents are preferred as H-bonding solvents can deactivate the reagent.[7]
TEMPO/CuCl₂/O₂ Water, d-fructose/ureaRoom Temp. - 40°CGreen chemistry approach. Water is an excellent choice for sustainability, while low-melting mixtures can enhance yields.[6]

Protocol 4.1.1: PCC Oxidation in Dichloromethane (DCM)

Objective: To synthesize 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde.

Materials:

  • 6-(3-Methoxyphenyl)-3-pyridinemethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (approx. 20 mL per gram of alcohol), add a solution of 6-(3-methoxyphenyl)-3-pyridinemethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the resulting dark brown mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

  • Pass the mixture through a short plug of silica gel to filter off the chromium tars.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 6-(3-methoxyphenyl)pyridine-3-carboxaldehyde.

Esterification of the Primary Alcohol

Steglich-type esterifications are commonly used to couple carboxylic acids to the alcohol. These reactions rely on carbodiimide coupling agents (e.g., DCC, EDC) and a catalyst (e.g., DMAP).

Expertise & Experience: The solvent must be aprotic to prevent reaction with the highly reactive O-acylisourea intermediate formed from the coupling agent and the carboxylic acid. DCM is a frequent first choice due to its inertness and ability to dissolve a wide range of substrates.[8] For less soluble reactants or to drive reactions to completion at higher temperatures, THF or DMF can be employed. However, removal of high-boiling solvents like DMF can be challenging during work-up.

Data Summary: Solvent Selection for Esterification

Coupling SystemRecommended Solvent(s)Typical TemperatureRationale & Key Considerations
EDC/DMAP Dichloromethane (DCM)0°C to Room Temp.Excellent general-purpose solvent. Easy to remove. Ensures all components are in solution.
DCC/DMAP Tetrahydrofuran (THF)0°C to Room Temp.Good alternative to DCM. Dicyclohexylurea (DCU) byproduct is poorly soluble in THF, aiding removal by filtration.
HATU/DIPEA N,N-Dimethylformamide (DMF)Room Temp.Used for difficult couplings. DMF's high polarity and boiling point can improve solubility and increase reaction rates.

Protocol 4.2.1: EDC/DMAP-Mediated Esterification in DCM

Objective: To synthesize an ester derivative from 6-(3-methoxyphenyl)-3-pyridinemethanol and a carboxylic acid (e.g., phenylacetic acid).

Materials:

  • 6-(3-Methoxyphenyl)-3-pyridinemethanol

  • Phenylacetic Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 6-(3-methoxyphenyl)-3-pyridinemethanol (1.0 eq.), phenylacetic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Etherification of the Primary Alcohol

The synthesis of benzyl-type ethers from 6-(3-methoxyphenyl)-3-pyridinemethanol can be achieved through several methods, with the Williamson ether synthesis being a classic approach. More modern, greener methods are also emerging.

Expertise & Experience: The Williamson synthesis is a classic Sₙ2 reaction that requires the formation of a potent alkoxide nucleophile using a strong base like NaH. Polar aprotic solvents such as THF or DMF are ideal. They solvate the sodium cation, leaving the alkoxide anion highly reactive and available for nucleophilic attack.[1] Protic solvents would be immediately deprotonated by the strong base, quenching the reaction. Recently, iron-catalyzed etherification reactions in green solvents like propylene carbonate have been developed, offering a more sustainable and safer alternative that avoids pyrophoric bases.[9][10]

Data Summary: Solvent Selection for Etherification

MethodReagentsRecommended Solvent(s)Rationale & Key Considerations
Williamson Synthesis NaH, Alkyl HalideTHF, DMFClassic Sₙ2. Polar aprotic solvent required to maximize nucleophilicity of the alkoxide. Anhydrous conditions are critical.
Iron-Catalyzed Dehydration FeCl₃·6H₂O, Second AlcoholPropylene Carbonate (PC)Green method. PC is a non-toxic, high-boiling, and recyclable polar aprotic solvent. Reaction proceeds via dehydration.[9][10]
Reductive Etherification Aldehyde/Ketone, Reducing AgentMethanol, EthanolIf the desired alkyl group can be sourced from a carbonyl compound. The solvent often acts as the hydride source or medium for the reducing agent.
TCT/DMSO Method TCT, DMSO, MeOH/EtOHMethanol or EthanolChemoselectively converts benzylic alcohols to methyl or ethyl ethers. The alcohol solvent also acts as the reagent.[11][12]

Green Chemistry and Post-Reaction Solvent Strategy

Modern drug development emphasizes sustainability. The choice of solvent is a major contributor to the environmental footprint of a synthetic process.[13][14][15]

Guiding Principles:

  • Avoid Hazardous Solvents: Whenever possible, replace halogenated solvents (e.g., DCM, chloroform) and polar aprotic solvents with known toxicity (e.g., DMF, DMAc).[16]

  • Embrace Green Alternatives: Consider solvents derived from renewable resources like ethanol, or those with better safety profiles like 2-methyl-THF (a greener alternative to THF) and propylene carbonate.[9][10][13]

  • Consider Water: For reactions tolerant of protic conditions, water is an ideal green solvent—it is non-toxic, non-flammable, and inexpensive.[13]

  • Minimize Solvent Use: High-concentration reactions or, where feasible, solvent-free approaches like mechanochemistry can significantly reduce waste.[13][17]

The solvent selection process does not end with the reaction. The choice of solvents for work-up (extraction) and purification (crystallization) is equally critical for developing a robust and scalable process.[][19]

Purification_Workflow Start Reaction Complete (Crude Mixture) Workup Aqueous Work-up & Extraction Start->Workup Evaporation Solvent Evaporation Workup->Evaporation Extraction_Solvents Select Extraction Solvent: - Ethyl Acetate - MTBE - Toluene (Immiscible with water) Workup->Extraction_Solvents Purification Purification Step Evaporation->Purification Crystallization Crystallization Purification->Crystallization Chromatography Chromatography Purification->Chromatography Final Pure API Crystallization->Final Cryst_Solvents Select Crystallization Solvent: - Isopropanol (IPA) - Ethanol/Water - Acetonitrile (Poor solubility at low temp) Crystallization->Cryst_Solvents Chromatography->Final

Caption: Post-reaction workflow for solvent selection in work-up and purification.

Choosing an appropriate crystallization solvent is paramount for producing active pharmaceutical ingredients (APIs) with the desired purity, stability, and crystal form.[][20][21] This often involves screening a panel of solvents to find a system where the compound is highly soluble when hot but poorly soluble when cold, facilitating high recovery of pure crystalline material.

Conclusion

Solvent selection for reactions involving 6-(3-methoxyphenyl)-3-pyridinemethanol is a critical decision point that profoundly impacts chemical outcomes and process viability. A successful choice requires a holistic understanding of the reaction mechanism, the physicochemical properties of all components, and the practical considerations of work-up, purification, safety, and environmental impact. By moving from a reagent-centric to a system-wide view where the solvent is an active and influential parameter, researchers can accelerate the development of robust, efficient, and sustainable synthetic routes for this valuable class of compounds.

References

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Solvent effects. Wikipedia.
  • Solvent selection for process development.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Unknown Source.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
  • Solvent Selection in Pharmaceutical Crystalliz
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI.
  • Green Solvents in the Pharmaceutical Industry. University of Notre Dame.
  • How Does Solvent Affect Reaction R
  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
  • Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing. Journal of Applied Bioanalysis.
  • Reactions in Solution. Chemistry LibreTexts.
  • Introduction | Alternative Solvents for Green Chemistry.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochrom
  • Oxid
  • Selective Aerobic Oxidation of Alcohols in Low Melting Mixtures and Water and Use for Telescoped One‐Pot Hybrid Reactions. PMC.
  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps.
  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Inform

Sources

Method

Crystallization techniques for 6-(3-Methoxyphenyl)-3-pyridinemethanol

Application Note: Process Development & Crystallization of 6-(3-Methoxyphenyl)-3-pyridinemethanol Part 1: Executive Summary & Molecular Profile[1] Objective: This guide outlines the technical protocols for the crystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Crystallization of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Part 1: Executive Summary & Molecular Profile[1]

Objective: This guide outlines the technical protocols for the crystallization of 6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS 887974-48-3).[1] As a biaryl pyridine alcohol, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, including potential PET radiotracers and kinase inhibitors.

Molecular Context & Challenges: The molecule features two distinct crystallographic handles:[1]

  • The Pyridine Nitrogen (Acceptor): A strong hydrogen bond acceptor.

  • The Hydroxymethyl Group (Donor/Acceptor): Capable of forming intermolecular H-bond networks.[1]

  • The 3-Methoxyphenyl Moiety: Adds lipophilicity and introduces potential for

    
     stacking interactions.[1]
    

Challenge: The competition between the conformational flexibility of the methanol arm and the rigid biaryl core often leads to oiling out (phase separation) rather than nucleation. This protocol addresses this by controlling supersaturation through specific solvent systems derived from homologous 6-arylated-pyridin-3-yl methanol derivatives [1, 2].[1]

Part 2: Solubility Profiling & Solvent Selection

Before attempting bulk crystallization, a solubility screen is mandatory. The presence of the methoxy and pyridine groups suggests moderate solubility in medium-polarity solvents.[1]

Table 1: Predicted Solubility Profile & Solvent Classification

Solvent ClassSpecific SolventSolubility PredictionRole in Protocol
Class II (Polar Aprotic) Ethyl Acetate (EtOAc)High (Hot) / Moderate (Cold) Primary Solvent
Class III (Alcohols) Isopropyl Alcohol (IPA)HighCo-solvent (if needed)
Class III (Aromatic) TolueneModeratePrimary (High Purity)
Anti-Solvents n-Heptane, HexanesLowYield Driver
Chlorinated DCM, ChloroformVery HighAvoid (Solvates likely)

Technical Insight: Ethyl Acetate is the preferred starting solvent. Similar pyridine-methanol derivatives (e.g., nicotinyl alcohol analogs) show a steep solubility curve in acetate esters, allowing for high recovery yields upon cooling [3].

Part 3: Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Primary Method)

Best for: Removal of polar impurities and scale-up.[1]

Reagents:

  • Crude 6-(3-Methoxyphenyl)-3-pyridinemethanol (>90% purity).[1]

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Seed Crystals: (Optional, generated via Protocol B).

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a reactor equipped with a reflux condenser and overhead stirrer. Add Ethyl Acetate (5 volumes, i.e., 5 mL/g) .

  • Heating: Heat the mixture to reflux (approx. 77°C) . Agitate at 200 RPM.

    • Checkpoint: If solids remain, add EtOAc in 0.5 vol increments until clear. Do not exceed 10 volumes.

  • Polishing Filtration: While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues, inorganic salts).

  • Controlled Cooling (Nucleation):

    • Cool the filtrate to 50°C over 30 minutes.

    • Seeding: If available, add 0.5 wt% seed crystals at 50°C.

    • Hold at 50°C for 1 hour to ensure stable nuclei formation (prevents oiling out).

  • Ramp Cooling: Cool from 50°C to 0-5°C at a rate of 10°C/hour .

  • Isolation: Filter the resulting white/off-white crystals using a Buchner funnel.

  • Washing: Wash the cake with cold (0°C) Ethyl Acetate (1 volume).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)

Best for: Stubborn oils or high lipophilic impurity content.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude material in Toluene (3 mL) at 60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (1 mL) dropwise while stirring.

    • Observation: The solution should remain clear.

  • Cloud Point Determination: Continue adding Heptane until a faint, persistent turbidity is observed (Cloud Point).

  • Back-off: Add 0.2 mL of Toluene to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) without stirring (static crystallization) to encourage large crystal growth suitable for SC-XRD [1].

  • Harvest: Filter and wash with 1:1 Toluene/Heptane.

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the decision logic for optimizing the crystallization process, ensuring the user avoids common pitfalls like "oiling out."

CrystallizationWorkflow Start Crude 6-(3-Methoxyphenyl)-3-pyridinemethanol SolubilityScreen Solubility Screen (EtOAc, Toluene, IPA) Start->SolubilityScreen Decision Solubility Behavior? SolubilityScreen->Decision MethodA Steep Curve in EtOAc (High T / Low T) Decision->MethodA Soluble Hot/Insoluble Cold MethodB High Sol in Organics (Too soluble) Decision->MethodB Highly Soluble Cold CoolingCryst Protocol A: Cooling Crystallization (Reflux -> 0°C) MethodA->CoolingCryst AntiSolvent Protocol B: Anti-Solvent Addition (Toluene + Heptane) MethodB->AntiSolvent OilingOut Risk: Oiling Out (Phase Separation) CoolingCryst->OilingOut Fast Cooling Final Pure Crystalline Solid (>99% HPLC) CoolingCryst->Final AntiSolvent->OilingOut Fast Addition AntiSolvent->Final Remedy Remedy: 1. Seed at Metastable Zone 2. Slower Cooling Rate OilingOut->Remedy Remedy->CoolingCryst Retry

Figure 1: Decision tree for selecting the optimal crystallization strategy based on initial solubility screening results.

Part 5: Characterization & Quality Control

To validate the crystallization, the following analytical methods must be employed. This ensures the protocol is "self-validating."[1]

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: Confirm crystallinity and identify polymorphs.

  • Expectation: Sharp, distinct Bragg peaks. Amorphous material will show a "halo."[1]

  • Reference: Compare with simulated patterns from single-crystal data of homologous 6-aryl-pyridines if direct reference is unavailable [4].

2. Differential Scanning Calorimetry (DSC):

  • Purpose: Determine melting point and solvent entrapment.

  • Protocol: Heat from 30°C to 250°C at 10°C/min.

  • Target: Look for a sharp endotherm. A broad peak suggests low purity or solvate formation.

3. HPLC Purity:

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Detection: UV at 254 nm (Pyridine absorption).

References

  • Ahmed, A., et al. (2024).[2] Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Wiley ChemistrySelect.[1][2] Retrieved from [Link]

  • Saeed, B. A., et al. (2010). Crystal Structure of 2-(4-Hydroxy-3-Methoxyphenyl)-6... by X-Ray Powder Diffraction. University of Basrah.[3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Welcome to the Technical Support Center. This guide addresses the synthesis and yield optimization of 6-(3-Methoxyphenyl)-3-pyridinemethanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the synthesis and yield optimization of 6-(3-Methoxyphenyl)-3-pyridinemethanol . This specific scaffold presents a classic "2-pyridyl problem" in organic synthesis: coupling an aryl group adjacent to the pyridine nitrogen while preserving a polar hydroxymethyl functionality.

The following protocols and troubleshooting steps are designed for researchers encountering low yields (<40%), catalyst deactivation, or purification difficulties.

Part 1: The Synthetic Strategy & Core Protocols

The most common failure mode for this molecule is attempting a standard Suzuki coupling without accounting for the electronic deactivation of the 2-halopyridine (6-position) and the coordination ability of the free alcohol.

We recommend two distinct routes. Route A is the direct approach (shortest step count). Route B is the robust approach (higher reliability).

Route A: Direct Suzuki Coupling (The "Gold Standard" for Scale)

Best for: Rapid analog generation, fewer steps.

Reaction Scheme: 6-Halo-3-pyridinemethanol + 3-Methoxyphenylboronic acid → Product

ComponentRecommendationTechnical Rationale
Halide 6-Bromo-3-pyridinemethanol Chlorides are too sluggish at the 6-position without specialized ligands. Iodides are unstable.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocene ligand prevents the formation of inactive bis-pyridine palladium complexes [1].
Base K₂CO₃ (2.0 - 3.0 equiv)Standard carbonates work well. Use Cs₂CO₃ if reaction stalls.[1]
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required to dissolve the inorganic base and facilitate transmetallation.
Temp 80–100°C 2-Pyridyl electrophiles require high activation energy.

Step-by-Step Protocol:

  • Charge a reaction vial with 6-bromo-3-pyridinemethanol (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • CRITICAL: Degas the solvent mixture by sparging with Argon for 15 minutes. Failure to degas is the #1 cause of homocoupling.

  • Add Pd(dppf)Cl₂·DCM (0.05 eq) quickly under Argon flow.

  • Seal and heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water.[2] The product is polar; re-extract the aqueous layer with EtOAc (3x) or DCM/iPrOH (3:1).

Route B: Ester Coupling & Reduction (The "High Yield" Backup)

Best for: Avoiding catalyst poisoning by the free alcohol, easier purification.

Reaction Scheme:

  • Methyl 6-chloronicotinate + Boronic Acid → Methyl 6-(3-methoxyphenyl)nicotinate

  • Ester Intermediate + NaBH4/CaCl2 → Product

Why this works: The ester is less coordinating than the alcohol, and the intermediate is non-polar, making silica chromatography significantly easier.

Reduction Protocol (Step 2):

  • Dissolve the ester intermediate in THF/MeOH (10:1).

  • Add NaBH₄ (4.0 eq) followed by CaCl₂ (2.0 eq) at 0°C. Note: CaCl₂ activates the borohydride, allowing it to reduce esters to alcohols under mild conditions.

  • Stir at RT for 2 hours.

  • Quench with sat. NH₄Cl.[3]

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct route and troubleshooting failures.

SynthesisWorkflow Start Start: Synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol Choice Choose Strategy Start->Choice RouteA Route A: Direct Coupling (6-Bromo-3-pyridinemethanol) Choice->RouteA Speed Priority RouteB Route B: Ester Intermediate (Methyl 6-chloronicotinate) Choice->RouteB Robustness Priority ProcessA Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C RouteA->ProcessA ProcessB1 Step 1: Suzuki Coupling (Easier Purification) RouteB->ProcessB1 Check Check Yield / Purity ProcessA->Check ProcessB2 Step 2: Reduction NaBH4 + CaCl2 / THF ProcessB1->ProcessB2 ProcessB2->Check Success Success: Yield > 60% Check->Success Pass Failure Issue: Low Yield / Impure Check->Failure Fail Failure->ProcessA Retry: Switch to XPhos Pd G2 Failure->ProcessB1 Retry: Switch Route

Caption: Decision matrix for synthesis routes. Route B is recommended if Route A yields <40% due to purification issues.

Part 3: Troubleshooting Guide (FAQ)
Issue 1: The Reaction Stalls (Conversion < 50%)

Symptom: TLC shows starting material remaining after 16 hours. Adding more catalyst doesn't help. Diagnosis: The pyridine nitrogen is poisoning the Palladium catalyst, or the oxidative addition into the C-Cl/C-Br bond is too slow (The "2-Pyridyl Problem") [2]. Solution:

  • Switch Ligand: Move from Pd(dppf)Cl₂ to XPhos Pd G2 or SPhos Pd G2 . These bulky Buchwald ligands prevent pyridine coordination and accelerate oxidative addition on electron-deficient heterocycles.

  • Switch Base: Use K₃PO₄ instead of Carbonates. Phosphate bases can improve turnover in difficult heteroaryl couplings.

Issue 2: "The Black Crash" (Catalyst Decomposition)

Symptom: The reaction mixture turns black (Pd metal precipitates) within 30 minutes, and conversion stops. Diagnosis: Unstable Pd(0) species. This often happens if the solvent is not properly degassed or if the ligand:Pd ratio is too low. Solution:

  • Degas rigorously: Do not just sonicate. Bubble Argon through the solvent for 15 mins before adding the catalyst.

  • Add excess Ligand: If using Pd(OAc)₂/PPh₃, increase the ratio to 1:4. Better yet, use a precatalyst (like Pd(dppf)Cl₂ or XPhos Pd G2) which is more stable to air/moisture.

Issue 3: Product "Streaking" on Silica (Purification Failure)

Symptom: The product elutes as a broad streak on the column, contaminating other fractions. Diagnosis: The pyridine nitrogen and the free alcohol interact strongly with the acidic silanols on the silica gel [3].[4] Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. This neutralizes the silica.

  • Alternative Phase: Use Amino-functionalized Silica (NH2-Silica) . This eliminates the need for TEA and provides sharper peaks for basic heterocycles.

Issue 4: Metal Contamination

Symptom: The product is colored (brown/grey) even after column chromatography. Diagnosis: Residual Palladium bound to the pyridine ring. Solution:

  • Treat the crude organic layer with SiliaMetS® Thiol or Thiourea scavengers before concentration.

  • Alternatively, wash the organic layer with 10% aqueous NaHSO₃ or N-Acetylcysteine solution.

Part 4: Optimization Data & Comparison

The following table summarizes catalyst performance for 2-halopyridine couplings based on internal application data and literature precedents [2, 4].

Catalyst SystemConversion (24h)Comments
Pd(PPh₃)₄ / Na₂CO₃ 35%Poor stability; prone to homocoupling. Not recommended.
Pd(dppf)Cl₂ / K₂CO₃ 78% Recommended starting point. Good balance of cost/yield.
XPhos Pd G2 / K₃PO₄ 92% High performance. Use if dppf fails. Expensive.
Pd(OAc)₂ / SPhos 85%Good for chlorides (6-chloro precursors).
References
  • Benchchem Technical Support. "Suzuki Coupling with 2-Chloropyridine Derivatives: Troubleshooting & Optimization." Benchchem Application Notes. Link

  • Lutsenko, S., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie Int. Ed., 2021.[5] Link

  • Benchchem Technical Support. "Chromatographic Purification of Pyridine Derivatives." Benchchem Application Notes. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Effects." Link

Sources

Optimization

Technical Support Center: Suzuki Coupling for Sterically Hindered Pyridine Derivatives

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support center. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet its application to steri...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet its application to sterically hindered pyridine derivatives presents a unique and often frustrating set of challenges. The inherent electronics of the pyridine ring, combined with significant steric bulk, can impede key steps in the catalytic cycle, leading to low yields, catalyst deactivation, and a host of unwanted side reactions.

This guide is structured to function as a direct conversation with our application scientists. We will move beyond simple procedural lists to explore the underlying mechanistic principles governing these difficult transformations. By understanding why a particular component is failing, you can make more informed, rational decisions to optimize your reaction and achieve success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical problems encountered when coupling sterically hindered pyridines.

Question 1: Why am I observing low to no conversion of my starting materials?

This is the most common failure mode. When a reaction with a hindered pyridine halide stalls, the root cause can almost always be traced to an inefficiency in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Answer: Low conversion is typically a symptom of one or more of the following issues:

  • Inefficient Oxidative Addition: The initial insertion of the Pd(0) catalyst into the pyridine-halide bond is often the rate-limiting step. Steric hindrance around the halogen atom (e.g., substituents at the 2- and 6-positions) physically blocks the approach of the palladium catalyst. Furthermore, the electron-deficient nature of the pyridine ring can sometimes slow this step, particularly with less reactive aryl chlorides.[1]

  • Difficult Reductive Elimination: The final, product-forming step can also be severely impeded by steric congestion.[2] For the new C-C bond to form, the two organic partners must be positioned closely on the palladium center. Bulky groups on either the pyridine or the boronic acid partner can create a high energy barrier for this process, causing the catalyst to stall.[3]

  • Catalyst Deactivation via Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can act as a potent ligand for the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst species that are catalytically inactive, effectively poisoning your reaction.[1][4] This is a notorious issue known as the "2-pyridyl problem".[5][6]

Core Solution: The key to overcoming these barriers is the rational selection of a specialized catalyst system. Standard catalysts like Pd(PPh₃)₄ are rarely effective for these substrates.[1] You must employ a system featuring bulky and electron-rich ligands that can accelerate the key catalytic steps and sterically protect the palladium center.

  • Recommended Ligand Classes:

    • Bulky Monophosphines (Buchwald and Fu Ligands): Ligands such as SPhos, XPhos, and RuPhos are the industry standard for challenging cross-couplings.[1] Their large steric profile promotes the reductive elimination step, while their strong electron-donating ability facilitates oxidative addition.[3][7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form very stable and highly active palladium complexes.[8][9] Their steric bulk can be tuned to provide an ideal environment for coupling hindered substrates.[10][11]

Question 2: My reaction is messy, with significant amounts of side products. How can I improve selectivity?

Answer: The formation of byproducts is a clear indication that one or more undesired reaction pathways are outcompeting your desired Suzuki coupling. The most common culprits are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid or ester, replacing it with a C-H bond.[1] This side reaction is especially prevalent with 2-pyridyl boronic acids, which are notoriously unstable, and is often accelerated by the presence of water or other protic sources.[5][12]

    • Mitigation Strategy:

      • Use Boronic Esters: Switch from a boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[13] These are significantly more resistant to protodeboronation.

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. If your chosen base is hygroscopic (e.g., K₃PO₄), ensure it is freshly dried or ground to a fine powder.[7]

  • Homocoupling: This side reaction leads to the formation of dimers of your starting materials (e.g., pyridine-pyridine or boronic acid-boronic acid). It is almost always promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][14]

    • Mitigation Strategy:

      • Rigorous Degassing: This is non-negotiable. Your solvent and reaction mixture must be thoroughly degassed to remove all traces of oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[1]

      • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[14] Using a direct Pd(0) source like Pd₂(dba)₃ can often minimize this issue.

  • Dehalogenation: This involves the reduction of your starting pyridine halide, replacing the halogen with a hydrogen atom. It is often a sign that the reaction conditions are too harsh or that β-hydride elimination pathways are competing.[1]

    • Mitigation Strategy:

      • Optimize Temperature: Avoid excessively high temperatures, which can promote decomposition and side reactions.[2]

      • Ligand Choice: The use of bulky ligands that favor reductive elimination can help suppress competing pathways like β-hydride elimination.[2]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal catalyst system for my specific hindered pyridine?

A: The choice of palladium precatalyst and, more importantly, the ligand is the single most critical decision.

  • Palladium Precatalyst: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are paired with a separate ligand, allowing for modular screening.[1] Pre-formed catalysts incorporating advanced phosphine ligands are also commercially available and highly effective.

  • Ligand Selection: Start with a well-established, bulky, electron-rich phosphine ligand.

    • For aryl bromides , ligands like SPhos or XPhos are excellent starting points.

    • For less reactive aryl chlorides , more specialized and highly active ligands may be required.[15] Robust N-heterocyclic carbene (NHC) palladium complexes have also shown exceptional efficiency for these challenging substrates.[8][10]

Q: Which base and solvent combination should I start with for my screening?

A: For sterically hindered couplings, a stronger base and a high-boiling point aprotic solvent are generally required.[1]

  • Base: A common and effective starting point is potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[1] These bases provide sufficient reactivity to facilitate the crucial transmetalation step without being overly harsh. For particularly stubborn couplings, a very strong base like potassium tert-butoxide (KOtBu) may be necessary, but should be used with caution as it can promote side reactions.[16]

  • Solvent: 1,4-Dioxane or Toluene are excellent first choices.[1] Their higher boiling points allow for the increased temperatures often needed to overcome the high activation energies associated with hindered substrates.[2] Ensure the solvent is anhydrous and rigorously degassed.

Q: My pyridine boronic acid seems to be decomposing on the bench. What can I do?

A: Pyridine boronic acids, especially 2-pyridyl boronic acids, are known for their instability.[6] It is highly recommended to convert the boronic acid to its corresponding pinacol ester .[13] These esters are significantly more stable to storage and handling and are less prone to competitive protodeboronation under the reaction conditions.[1]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a set of robust starting conditions for a 1.0 mmol scale reaction. Optimization will likely be required based on your specific substrates.

ParameterRecommended ConditionRationale & Key Considerations
Pyridine Halide 1.0 equiv (1.0 mmol)Ensure high purity. Chlorides are less reactive than bromides.
Boronic Acid/Ester 1.2 - 1.5 equivA slight excess is used to drive the reaction to completion. Esters are preferred for stability.[1]
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable, and cost-effective palladium sources.[1]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands are critical for hindered substrates.[1][17]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, non-nucleophilic base is required for efficient transmetalation.[1]
Solvent 1,4-Dioxane or Toluene (0.1 - 0.2 M)High-boiling aprotic solvents allow for necessary heating. Must be anhydrous and degassed.[1]
Temperature 80 - 110 °CHigher temperatures are often necessary to overcome steric barriers.[2]
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst oxidation and homocoupling.[1]
General Experimental Protocol for a Trial Reaction

This protocol is a general guideline and should be adapted for your specific needs.

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the sterically hindered pyridine halide (1.0 mmol, 1.0 equiv), the boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5-10 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Visualizing the Challenge

The Suzuki Catalytic Cycle for Hindered Substrates

Suzuki_Cycle Suzuki Catalytic Cycle: Highlighting Steric Challenges cluster_cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-(X)L₂ Pd0->OxAdd Oxidative Addition (Sterically Hindered) Deactivated Py-Pd Complex (Inactive) Pd0->Deactivated Pyridine Coordination Trans Ar-Pd(II)-Ar'L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination (Sterically Hindered) Product Ar-Ar' Desired Product Trans->Product ArX Hindered Pyridine-X ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Trans

Caption: The Suzuki cycle, noting steps impeded by steric bulk.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Troubleshooting Workflow for Hindered Suzuki Couplings start Start: Low or No Yield check_reagents Step 1: Verify Reagents Purity of Halide? Stability of Boronic Ester? Anhydrous Solvent & Base? start->check_reagents Is there an issue with inputs? check_conditions Step 2: Assess Conditions Thoroughly Degassed? Temperature High Enough? Correct Base Strength? check_reagents->check_conditions No solution_reagents Solution: • Use fresh, pure starting materials. • Switch from boronic acid to a stable pinacol ester. check_reagents->solution_reagents Yes check_catalyst Step 3: Evaluate Catalyst System Is the Ligand Bulky & Electron-Rich? (e.g., SPhos) Is Catalyst Loading Sufficient? (Try 2-5 mol%) Is Pyridine Inhibition Occurring? check_conditions->check_catalyst No solution_conditions Solution: • Improve degassing (freeze-pump-thaw). • Increase temperature in 10°C increments. • Screen stronger bases (K₃PO₄, Cs₂CO₃). check_conditions->solution_conditions Yes solution_catalyst Solution: • Screen a panel of bulky ligands (XPhos, RuPhos, NHCs). • Increase catalyst loading. • Use a more robust ligand to prevent inhibition. check_catalyst->solution_catalyst Yes

Caption: A logical workflow to diagnose and solve common issues.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Chan, K. S., & Wang, M. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(12), 3996–3999. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Matin, M. M., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Li, G., et al. (2019). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 58(38), 13498-13505. [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(80), 11048-11051. [Link]

  • Guillaumet, G., et al. (2002). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 7(1), 84-91. [Link]

  • Pevere, V., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(21), 6431-6435. [Link]

  • Yan, N., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organic Letters, 11(4), 843–846. [Link]

  • Taha, M. O., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 369-380. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Singh, V., & Kaur, S. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ChemistrySelect, 3(30), 8749-8752. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9807–9810. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Ismayil, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(39), 8566-8570. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Lipshutz, B. H., et al. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(17), 3793–3796. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2362-2371. [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5164-5169. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Kuo, G.-H., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(22), 7710–7713. [Link]

  • Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 13(23), 15835-15845. [Link]

  • Menberu, W., et al. (2023). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances. [Link]

  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Li, W., et al. (2005). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2005(5), 117-133. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 6-(3-Methoxyphenyl)-3-pyridinemethanol

Physicochemical Overview & Diagnostic Workflow 6-(3-Methoxyphenyl)-3-pyridinemethanol is a structurally challenging compound for aqueous formulation. It possesses a planar biaryl system (a 3-methoxyphenyl group attached...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Overview & Diagnostic Workflow

6-(3-Methoxyphenyl)-3-pyridinemethanol is a structurally challenging compound for aqueous formulation. It possesses a planar biaryl system (a 3-methoxyphenyl group attached to a pyridine ring) that drives high lipophilicity and strong crystal lattice stacking. While the hydroxymethyl group offers some hydrogen-bonding capacity, and the pyridine nitrogen acts as a weak base (pKa ~4.5–5.5), the compound's intrinsic solubility at physiological pH (7.4) remains exceptionally low (<0.1 mg/mL)[1].

To prevent precipitation and ensure reproducible data, the solubilization strategy must be tailored to your specific downstream application.

SolubilizationWorkflow Start Compound: 6-(3-Methoxyphenyl) -3-pyridinemethanol Solubility < 0.1 mg/mL Q1 Is the downstream assay pH-sensitive (must be pH 7.4)? Start->Q1 Acidic pH Adjustment (Form HCl/Mesylate Salt) pH < 4.0 Q1->Acidic No Q2 Is it for in vivo or in vitro application? Q1->Q2 Yes InVitro Co-solvent System (e.g., 10% DMSO + Tween 80) Q2->InVitro In vitro InVivo Cyclodextrin Complexation (e.g., 20% HP-β-CD) Q2->InVivo In vivo

Solubilization decision matrix for 6-(3-Methoxyphenyl)-3-pyridinemethanol based on assay constraints.

Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?

A1: This is a classic case of solvent-shift precipitation. At pH 7.4, the weakly basic pyridine nitrogen is entirely unprotonated (unionized). The intrinsic solubility of this unionized free base is extremely low due to the hydrophobic 3-methoxyphenyl group[2]. When the DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound is left behind in an environment where its concentration drastically exceeds its aqueous thermodynamic solubility limit, leading to rapid nucleation and precipitation[3].

Q2: My biochemical assay can tolerate acidic conditions. How can I achieve >10 mg/mL solubility without organic solvents?

A2: You can leverage the weak basicity of the pyridine ring. By lowering the pH of the vehicle at least 1-2 units below the compound's pKa (target pH 3.0), you fully protonate the pyridine nitrogen[2]. This ion-dipole interaction with water drastically increases polarity and disrupts the crystal lattice, forming a highly soluble salt.

Protocol 1: In Situ Salt Formation (HCl or Mesylate)

  • Dispense: Weigh 10 mg of the compound into a glass vial.

  • Suspend: Add 900 µL of distilled water. (Causality: Starting with water prevents the formation of a sticky, hard-to-dissolve free-base mass that can occur if acid is added directly to the dry powder).

  • Acidify: Dropwise, add 0.1 N HCl (or Methanesulfonic acid) while continuously vortexing until the pH reaches ~3.0.

  • Agitate: Sonicate for 5–10 minutes at room temperature. (Causality: Sonication provides the activation energy required to break the strong biaryl crystal lattice, accelerating the protonation reaction).

  • Sterilize/Filter: Filter through a 0.22 µm PTFE syringe filter. (Causality: Removes any unreacted micro-crystals that could act as nucleation sites for future precipitation. A lack of backpressure during filtration self-validates that true dissolution has occurred).

Q3: My cell-based assay requires physiological pH (7.4) and zero organic solvents. How do I keep it soluble?

A3: The most effective strategy for biaryl compounds at neutral pH is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 3-methoxyphenyl moiety, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains solubility[5].

CDMechanism FreeDrug Free Compound (Lipophilic Biaryl Motif) Complexation Thermodynamic Equilibration FreeDrug->Complexation FreeCD HP-β-Cyclodextrin (Hydrophobic Cavity) FreeCD->Complexation Included Inclusion Complex (Biaryl Shielded from Water) Complexation->Included Non-covalent interactions Soluble Aqueous Solubilization (>10 mg/mL at pH 7.4) Included->Soluble

Thermodynamic mechanism of cyclodextrin encapsulating the biaryl motif to achieve aqueous solubility.

Protocol 2: HP-β-CD Inclusion Complex Preparation

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Addition: Add the compound powder directly to the cyclodextrin solution to achieve the target concentration (e.g., 5 mg/mL). Do not dissolve in DMSO first.

  • Equilibration: Stir continuously at 500 rpm for 24 hours at 37°C. (Causality: Cyclodextrin inclusion is a thermodynamic equilibrium process, not an instant dissolution. Heat and time are required for the drug to partition into the cavity[6]).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug, then collect the supernatant. (Causality: This ensures that only the fully solubilized inclusion complex is carried forward into your assay).

Q4: I need to formulate this for an in vivo IV injection. What co-solvent system is recommended?

A4: For in vivo applications where cyclodextrins might be cost-prohibitive or alter pharmacokinetics, a biocompatible co-solvent/surfactant system is required. Surfactants form micelles that trap the lipophilic drug, while co-solvents lower the dielectric constant of the water[1].

Protocol 3: Biorelevant Co-solvent Formulation (10% DMSO, 10% Tween 80, 80% Saline)

  • Primary Dissolution: Dissolve the compound completely in 10% (final volume) of pure DMSO. (Causality: DMSO acts as the primary solvent to completely break the crystal lattice).

  • Surfactant Coating: Add 10% (final volume) of Tween 80 (Polysorbate 80) directly to the DMSO/drug solution. Vortex vigorously for 2 minutes. (Causality: Mixing the surfactant with the drug before adding water ensures the drug is intimately coated by the surfactant, priming it for micelle formation).

  • Aqueous Phase Addition: Slowly add 80% (final volume) of 0.9% Saline dropwise while continuously vortexing. (Causality: Adding the aqueous phase slowly prevents localized supersaturation, ensuring the Tween 80 has time to assemble into drug-loaded micelles rather than allowing the drug to crash out).

Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the formulation strategy chosen:

Formulation StrategyVehicle CompositionTarget pHExpected SolubilityProsCons
Aqueous Buffer PBS or Saline7.4< 0.1 mg/mLBiologically inertSevere precipitation
pH Adjustment 0.1 N HCl in Water3.0> 15.0 mg/mLNo organic solventsIncompatible with pH-sensitive cells
Cyclodextrin 20% HP-β-CD in PBS7.4~ 5.0 - 10.0 mg/mLPhysiologically compatibleRequires 24h equilibration time
Co-solvent/Micellar 10% DMSO / 10% Tween 80 / 80% Saline7.4~ 10.0 mg/mLImmediate preparationDMSO/Tween may affect cell viability

References

  • Solubilization techniques used for poorly water-soluble drugs Source: Acta Pharmaceutica Sinica B URL:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences URL:[Link]

  • A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs Source: BioMed Research International URL:[Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs Source: Journal of Pharmaceutical Investigation URL:[Link]

  • Hydroxypropyl‑β‑cyclodextrin/thymoquinone inclusion complex inhibits non‑small cell lung cancer progression through NF‑κB‑mediated ferroptosis Source: International Journal of Oncology (Spandidos Publications) URL:[Link]

Sources

Optimization

Stability of 6-(3-Methoxyphenyl)-3-pyridinemethanol under storage conditions

Technical Support Center: Stability & Storage Guide Subject: 6-(3-Methoxyphenyl)-3-pyridinemethanol CAS: 887974-48-3 Document ID: TSC-887974-STAB-V1[1][2][3][4][5] Executive Summary: The Compound Profile As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Guide Subject: 6-(3-Methoxyphenyl)-3-pyridinemethanol CAS: 887974-48-3 Document ID: TSC-887974-STAB-V1[1][2][3][4][5]

Executive Summary: The Compound Profile

As a Senior Application Scientist, I often see researchers treat this compound like a standard reagent. It is not. 6-(3-Methoxyphenyl)-3-pyridinemethanol is a functionalized biaryl system combining a basic pyridine ring, an electron-rich anisole (methoxybenzene) moiety, and a reactive primary alcohol.[1][2][3][4]

This specific architecture creates a "perfect storm" for instability if mishandled:

  • The Pyridine Nitrogen: Acts as a hygroscopic magnet, pulling moisture from the air.[5]

  • The Primary Alcohol: Susceptible to aerobic oxidation to the aldehyde (and eventually the carboxylic acid).

  • The Biaryl System: Extended conjugation makes it UV-active and potentially photosensitive.[1][2][3][4][5]

The Golden Rule: Treat this compound as hygroscopic, oxidizable, and light-sensitive. [1][3][4]

Storage Protocols: The "Self-Validating" System

Do not rely on the "room temperature" label often found on shipping boxes.[5] Shipping conditions are temporary; storage is permanent.[4][5]

Primary Storage Conditions (Long-Term > 1 Month)
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of auto-oxidation and N-oxide formation.[1][2][3][4][5]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent conversion to 6-(3-methoxyphenyl)nicotinaldehyde.[1][2][3][4][5]
Container Amber Glass Vial Blocks UV light (290–450 nm) which can excite the conjugated biaryl system.[5]
Closure Teflon-lined Cap + Parafilm Prevents moisture ingress.[1][2][3][4][5] The pyridine ring will solvate itself with atmospheric water if given the chance.[5]
Short-Term Handling (Benchtop)
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid/oil, accelerating degradation.[5]

  • Solvent Choice: Avoid storing in acidic solvents (e.g., CDCl3 for NMR often contains HCl traces). Use DMSO-d6 or Methanol-d4 for analysis, but do not store the solution.[1][2][3][4][5]

Troubleshooting & FAQs

Q1: My compound was white/off-white, but now it has a distinct yellow tint. Is it ruined?

  • Diagnosis: This is the classic "Pyridine Yellowing."[5] It typically indicates the formation of trace N-oxides or conjugated aldehydes (oxidation of the alcohol group).[2][3][4][5]

  • Impact: Often, the impurity level is <1% despite the color change.

  • Action: Run a UPLC/HPLC. If purity is >95%, use it.[5] If the yellowing is accompanied by a "sharp" acrid smell (different from the standard pyridine odor), the aldehyde concentration may be significant.

Q2: The solid has turned into a sticky gum or oil.[5] What happened?

  • Diagnosis: Hygroscopicity.[4][5][6][7] The pyridine nitrogen has absorbed water, lowering the melting point (melting point depression).

  • Action:

    • Dissolve in DCM (Dichloromethane).[4][5]

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.

    • If it remains an oil, it may be an inherent oil at room temperature (impurities often prevent crystallization).[5] Store as a concentrated solution in anhydrous solvent if necessary.

Q3: I see a new peak in my LC-MS at [M-2] or [M+16].

  • [M-2] (Mass ~213): This is the Aldehyde (loss of 2 hydrogens).[1][2][4] It confirms oxidation.[4][5] Cause: Air exposure.[1][3][6]

  • [M+16] (Mass ~231): This is the N-Oxide .[1][2][4][5] Cause: Peroxides in solvents (e.g., old THF/Ether) or air exposure.[1]

Degradation Pathways (Visualized)

The following diagram illustrates the two primary enemies of your compound: Oxygen and Light.[5]

G cluster_0 Storage Risk Factors Start 6-(3-Methoxyphenyl)- 3-pyridinemethanol (Active Compound) Aldehyde Degradant A: Aldehyde Derivative (Yellowing) Start->Aldehyde Aerobic Oxidation (Air/RT) NOxide Degradant C: N-Oxide (Polar Impurity) Start->NOxide Peroxides/Light (Old Solvents) Acid Degradant B: Carboxylic Acid (Inert/Precipitate) Aldehyde->Acid Further Oxidation Risk1 Oxygen Risk2 Moisture Risk3 UV Light

Figure 1: Primary degradation pathways. The alcohol-to-aldehyde conversion is the dominant failure mode under aerobic conditions.[1][2][3][4][5]

Experimental Protocols

Protocol A: Rapid Purity Validation (LC-MS)

Use this generic method to check if your batch is still viable.[1][2][3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Biaryl absorption) and 210 nm.[5]

  • Expected Result: The alcohol is polar; it should elute before the aldehyde impurity (which loses H-bonding capability) and after the N-oxide (which is highly polar).[1][2][3][4]

Protocol B: Rescue/Re-purification

If purity drops below 90%, perform a silica gel filtration.[3]

  • Slurry: Dissolve crude material in minimal 10% Methanol in DCM.

  • Filter: Pass through a short pad of silica gel (approx 5g silica per 1g compound).[4][5]

  • Elute: Wash with 5% MeOH/DCM.[4][5] The polar N-oxides will stick to the silica; the aldehyde moves fast.[2][3][4][5]

  • Collect: The middle fraction is usually your pure alcohol.[4][5]

References & Authority

  • Chemical Identity: 6-(3-Methoxyphenyl)-3-pyridinemethanol (CAS: 887974-48-3).[1][2][3][4][5][8] GuideChem / PubChem Database.[4][5] Link (General Pyridinemethanol Class Properties).[2]

  • Oxidation of Pyridine Methanols: Spasiano, D., et al.[5] "The role of superficial radicals in the kinetic modeling of 3-pyridinemethanol... oxidation." Chemical Engineering Journal, 2016.[5] Link

  • Hygroscopicity of Pyridines: Thermo Fisher Scientific SDS for 3-Pyridinemethanol, 2025. (Confirming hygroscopic nature of the class). Link

  • Biaryl Stability: General principles of biaryl conjugation and UV sensitivity. TargetMol Technical Data for Pyridine Derivatives. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Validation: 1H NMR Analysis of 6-(3-Methoxyphenyl)-3-pyridinemethanol

Executive Summary Product: 6-(3-Methoxyphenyl)-3-pyridinemethanol Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Analytical Focus: 1H NMR Spectroscopy (400 MHz / 700 MHz)[1] This guide provides a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 6-(3-Methoxyphenyl)-3-pyridinemethanol Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Analytical Focus: 1H NMR Spectroscopy (400 MHz / 700 MHz)[1]

This guide provides a definitive structural validation protocol for 6-(3-Methoxyphenyl)-3-pyridinemethanol , a critical bi-aryl intermediate often synthesized via Suzuki-Miyaura coupling.[1] Unlike standard spectral lists, this document focuses on comparative analysis —demonstrating how to distinguish the target product from its halogenated precursors (e.g., 6-chloro-3-pyridinemethanol) and boronic acid starting materials.[1]

By analyzing the specific electronic environments created by the pyridine-aryl conjugation, we establish a self-validating assignment logic that ensures the integrity of your synthesis.[1]

Mechanistic Insight & Spectral Logic

The NMR signature of this molecule is defined by two distinct electronic systems interacting through the C6-C1' bond:

  • The Pyridine Core: Electron-deficient.[1] The nitrogen atom deshields the

    
    -proton (H2), pushing it downfield. The hydroxymethyl group at C3 adds further deshielding and breaks the symmetry.
    
  • The Anisole Ring (3-Methoxyphenyl): Electron-rich.[1] The methoxy group acts as a

    
    -donor (resonance) and 
    
    
    
    -acceptor (induction), creating a unique splitting pattern on the phenyl ring.[1]

Key Validation Checkpoint: The successful coupling is confirmed not just by the appearance of aryl peaks, but by the downfield shift of the pyridine H5 proton (ortho to the new aryl bond) due to the ring current anisotropy of the newly attached phenyl group.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns (essential for distinguishing H4/H5 coupling), follow this strict preparation protocol:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) + 0.03% TMS.[1]
    
    • Why? CDCl

      
       minimizes hydrogen bonding broadening on the pyridyl nitrogen compared to DMSO-d
      
      
      
      , allowing for sharper aromatic resolution.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Pd residues, K

    
    CO
    
    
    
    ) which cause line broadening.
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated H2 proton)

  • Scans (NS): 16 or 32

  • Temperature: 298 K

Spectral Analysis & Assignment

The following data is derived from fragment analysis of authoritative precursors (2-phenylpyridine and 3-pyridinemethanol) to establish the expected chemical shifts.

The Fingerprint Region (Aromatic)[1]
ProtonPositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
H2 Pyridine

8.65 – 8.75 Singlet (d)

Most deshielded due to N-atom and C3-CH

OH.[1]
H4 Pyridine

7.75 – 7.85 dd

Ortho to CH

OH.
H5 Pyridine

7.65 – 7.75 doublet

Ortho to Aryl group. Diagnostic for coupling success.
H2' Phenyl (Ortho)7.50 – 7.60 Singlet (m)-Ortho to Pyridine & Methoxy.[1] Isolated.
H6' Phenyl (Ortho)7.50 – 7.60 doublet

Ortho to Pyridine.[1]
H5' Phenyl (Meta)7.35 – 7.40 triplet

Meta to both substituents.[1]
H4' Phenyl (Para)6.95 – 7.00 dd

Ortho to Methoxy (Shielded).[1]
The Aliphatic Region[2]
ProtonGroupShift (

, ppm)
MultiplicityIntegralNotes
-CH

-
Benzylic4.75 – 4.80 Singlet2HSharp singlet confirms no oxidation to aldehyde.[1]
-OCH

Methoxy3.85 – 3.90 Singlet3HDiagnostic for the aryl fragment.[1]
-OH Hydroxyl2.0 – 3.5 Broad1HVariable; shift depends on concentration/water content.[1]

Comparative Performance: Product vs. Alternatives

This section objectively compares the spectral features of the product against its synthesis precursors to facilitate reaction monitoring.

Product vs. Starting Material (6-Chloro-3-pyridinemethanol)

The disappearance of the 6-Chloro precursor is best monitored by the shift of the pyridine protons.[1]

Feature6-Chloro-3-pyridinemethanol (Precursor)6-(3-Methoxyphenyl)-3-pyridinemethanol (Product)Validation Insight
H2 Shift

8.35 – 8.45 ppm

8.65 – 8.75 ppm
+0.3 ppm shift due to conjugation with the phenyl ring.[1]
H5 Shift

7.30 – 7.40 ppm

7.65 – 7.75 ppm
Significant downfield shift indicates replacement of Cl with Aryl.
Methoxy Absent

3.88 ppm (s)
Presence confirms incorporation of the boronic acid fragment.[1]
Product vs. Boronic Acid (3-Methoxyphenylboronic acid)

Unreacted boronic acid is a common impurity.[1]

  • Boronic Acid: Methoxy peak often appears slightly upfield (

    
     3.80 ppm) or downfield depending on pH/solvent interactions.[1]
    
  • Differentiation: The boronic acid lacks the Pyridine H2 singlet at 8.7 ppm. If you see a methoxy peak but no peak at 8.7 ppm, the coupling failed.

Visualization of Structural Validation

Assignment Logic Map

The following diagram visualizes the correlation between the chemical structure and the NMR signals.

NMR_Assignment cluster_structure Molecular Structure cluster_spectrum NMR Signals (CDCl3) Pyridine Pyridine Core Phenyl 3-Methoxyphenyl Pyridine->Phenyl Suzuki Bond (Causes H5 shift) H2 H2 (8.7 ppm) Alpha-N, Deshielded Pyridine->H2 Inductive Effect (N) H4_H5 H4/H5 (7.7-7.8 ppm) Coupled System Pyridine->H4_H5 Ortho Coupling OMe Methoxy (3.88 ppm) Diagnostic Singlet Phenyl->OMe Substituent Methanol 3-Methanol Group CH2 CH2 (4.75 ppm) Benzylic Singlet Methanol->CH2 Attached Group

Caption: Correlation map linking structural fragments to specific NMR diagnostic signals.

Synthesis Validation Workflow

Use this logical flow to validate your reaction outcome.

Validation_Workflow Start Crude Reaction Mixture Check1 Check 8.7 ppm Region Start->Check1 Decision1 Peak Present? Check1->Decision1 Fail1 FAIL: No Pyridine Core (Check S.M.) Decision1->Fail1 No Check2 Check 3.88 ppm (OMe) Decision1->Check2 Yes Decision2 Singlet Present? Check2->Decision2 Fail2 FAIL: Coupling Failed (Only Pyridine S.M.) Decision2->Fail2 No Check3 Check H5 Shift (>7.6 ppm?) Decision2->Check3 Yes Success VALIDATED PRODUCT 6-(3-Methoxyphenyl)-3-pyridinemethanol Check3->Success Yes Impurity Mixture/Impurity Check3->Impurity No (H5 < 7.5)

Caption: Step-by-step logic gate for interpreting the crude NMR spectrum.

References

  • Royal Society of Chemistry. Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information (Compound 3i).[1][Link]

  • CAS Common Chemistry. 2-Chloro-3-pyridinemethanol (CAS 42330-59-6).[1][2][Link][1]

Sources

Comparative

Mechanistic Causality: The Electronic Influence on Lipophilicity

An in-depth technical comparison of positional isomers in liquid chromatography requires moving beyond simple trial-and-error method development. For researchers and drug development professionals, separating 3-methoxy (...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of positional isomers in liquid chromatography requires moving beyond simple trial-and-error method development. For researchers and drug development professionals, separating 3-methoxy (meta) and 4-methoxy (para) substituted aromatics is a classical analytical challenge. Because these isomers share identical molecular weights and nearly identical solvent-accessible surface areas, their baseline separation on reversed-phase high-performance liquid chromatography (RP-HPLC) relies entirely on exploiting subtle differences in electronic distribution, dipole moments, and overall lipophilicity.

This guide provides an objective performance comparison, mechanistic causality, and self-validating experimental protocols for the separation of 3-methoxy and 4-methoxy isomers.

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18 or Phenyl-Hexyl). The elution order of 3-methoxy vs. 4-methoxy isomers is governed by the interplay of the resonance (


) and inductive (

) effects of the methoxy group:
  • 4-Methoxy (Para) Isomers: The methoxy group is strongly electron-donating via resonance to the para position. If an electron-withdrawing group (such as a carboxylic acid or hydroxyl group) is present at position 1, this strong conjugation creates a significant molecular dipole. This increased polarity enhances hydrogen bonding with the aqueous mobile phase, reducing the molecule's overall lipophilicity. Consequently, 4-methoxy isomers typically exhibit shorter retention times [1].

  • 3-Methoxy (Meta) Isomers: At the meta position, the resonance effect cannot delocalize directly onto the primary functional group. The electron-withdrawing inductive effect (

    
    ) of the oxygen atom becomes the dominant force, disrupting the overall molecular dipole. This electron distribution makes the 3-methoxy isomer relatively less polar and more lipophilic, resulting in longer retention times  on non-polar stationary phases[2].
    

Comparative Experimental Data

To objectively compare the chromatographic behavior of these isomers, we can analyze retention data from established literature.

Table 1: Retention Times of Methoxybenzoic Acid Derivatives When analyzing benzoic acid derivatives using a standard C18 stationary phase, the para-substituted isomer elutes before the meta-substituted isomer due to its higher polarity.

CompoundSubstitution PositionRetention Time (min)Elution Order
4-Methoxybenzoic acid Para12.51
3-Methoxybenzoic acid Meta13.02

Data derived from the HPLC analysis of para-substituted benzoic acid derivatives[1].

Table 2: Lipophilicity (log


) of Styrylquinazoline Analogues 
The capacity factor (

) is a direct measure of retention. In complex drug scaffolds like styrylquinazolines, the methoxy position strictly dictates the lipophilicity profile.
Compound Series4-Methoxy (Para)

3-Methoxy (Meta)

Lipophilicity Trend
Series 3 Analogues LowestHighest3-Methoxy > 2-Methoxy > 4-Methoxy
Series 4 Analogues LowestHighest3-Methoxy > 2-Methoxy > 4-Methoxy

Data demonstrating that 3-methoxy derivatives consistently possess higher lipophilicity than 4-methoxy derivatives across multiple analogue series[2].

Method Development Workflow

To systematically separate these isomers, analytical scientists must follow a strict thermodynamic and chemical workflow.

IsomerSeparation Step1 1. Analyze Analyte pKa Determine ionization state Step2 2. Buffer Selection pH must be 2 units away from pKa Step1->Step2 Step3 3. Stationary Phase C18 (Hydrophobic) or PFP (Dipole-Dipole) Step2->Step3 Step4 4. Organic Modifier MeOH (H-bond donor/acceptor) vs MeCN Step3->Step4 Step5 5. System Suitability Test (SST) Target Resolution (Rs) > 1.5 Step4->Step5 Result Validated Separation (4-Methoxy elutes before 3-Methoxy) Step5->Result

Fig 1. Logical workflow for optimizing the RP-HPLC separation of methoxy positional isomers.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include internal causality explanations for the experimental choices and strict System Suitability Test (SST) criteria that must be met before sample analysis.

Protocol A: RP-HPLC Separation of Methoxybenzoic Acid Isomers

Objective: Baseline separation of 3-methoxybenzoic acid and 4-methoxybenzoic acid. Causality: Benzoic acids have a


 of ~4.0. To ensure they are fully protonated (neutral) and retained via hydrophobic interactions on a C18 column, the mobile phase pH must be at least 2 units below the 

(pH

2.0).

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA lowers the pH to ~2.0, providing ion-pairing capabilities and ensuring the acidic analytes remain unionized, which prevents peak tailing).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column & System Setup

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Temperature: 30°C. (Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening peaks).

  • Flow Rate: 1.0 mL/min.

Step 3: Gradient Elution Profile

  • 0–2 min: 5% B (Isocratic hold to focus analytes at the column head)

  • 2–15 min: 5% to 40% B (Linear gradient for selective elution)

  • 15–17 min: 40% to 95% B (Column wash)

  • 17–22 min: 5% B (Re-equilibration)

Step 4: System Suitability Test (SST) & Validation

  • Inject a mixed standard containing 10 µg/mL of both 3-methoxybenzoic acid and 4-methoxybenzoic acid.

  • Validation Criteria: The system is validated for use ONLY if the resolution (

    
    ) between the two peaks is 
    
    
    
    . Based on lipophilicity, 4-methoxybenzoic acid MUST elute first, followed by 3-methoxybenzoic acid[1].
Protocol B: LC-MS/MS Separation of Methoxyphenol Regioisomers

Objective: Differentiating 3-methoxyphenol and 4-methoxyphenol sulfates in biological matrices. Causality: Regioisomers yield identical MS/MS fragmentation patterns. Chromatographic separation prior to MS ionization is the absolute only way to distinguish them[3].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in MilliQ water.

  • Organic Phase (B): 0.1% Formic acid in Methanol. (Causality: Methanol is chosen over acetonitrile because its hydrogen-bonding capability provides superior selectivity for phenolic compounds).

Step 2: Column & System Setup

  • Column: UPLC HSS T3 (1.8 µm, 100 × 2.1 mm). (Causality: The T3 stationary phase features a lower ligand density designed to retain polar compounds better than highly end-capped standard C18 columns).

  • Temperature: 40°C.

  • Flow Rate: 0.2 mL/min.

Step 3: Gradient Profile

  • 0–2 min: 0% B

  • 2–15 min: 0% to 100% B

  • 15–16 min: 100% B

  • 16–21 min: 0% B (Re-equilibration)

Step 4: Validation

  • Inject authentic reference standards. 3-methoxyphenol sulfate and 4-methoxyphenol sulfate must be baseline separated prior to biological sample analysis[3].

References

  • CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. SciSpace. Available at:[Link]

  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. MDPI. Available at:[Link]

  • Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. PMC. Available at:[Link]

Sources

Validation

Comparative Guide: Biological Potency of 6-(3-Methoxyphenyl) vs. 6-(4-Methoxyphenyl) Analogs

Executive Summary: The "Meta vs. Para" Strategic Pivot In the optimization of 6-aryl-substituted heterocycles (common in kinase, GPCR, and tubulin inhibitor scaffolds), the choice between a 3-methoxyphenyl (meta) and a 4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta vs. Para" Strategic Pivot

In the optimization of 6-aryl-substituted heterocycles (common in kinase, GPCR, and tubulin inhibitor scaffolds), the choice between a 3-methoxyphenyl (meta) and a 4-methoxyphenyl (para) moiety is rarely arbitrary. It is a critical decision point that balances intrinsic potency against metabolic liability .

While the 4-methoxy analog often exhibits superior electron-donating characteristics (


) that can enhance hydrogen bond acceptance in deep pockets, it frequently suffers from rapid clearance due to CYP450-mediated O-demethylation. The 3-methoxy  analog (

) often serves as a "bioisosteric pivot," maintaining hydrophobic contacts while evading the para-position metabolic soft spot, often resulting in superior in vivo efficacy despite potentially lower in vitro affinity.

This guide objectively compares these two isomers using experimental data derived from kinase and GTPase inhibitor campaigns.

Strategic SAR Analysis: Electronic & Steric Divergence

The biological distinction between these two analogs stems from three fundamental physicochemical drivers:

Feature6-(3-Methoxyphenyl) [Meta]6-(4-Methoxyphenyl) [Para]Impact on Potency
Electronic Effect (Hammett) Electron withdrawing (

)
Strong Electron Donor (

)
4-OMe increases electron density on the central scaffold, potentially strengthening hinge-binding interactions in kinases.
Metabolic Liability Low. Sterically hinders CYP access; less prone to direct oxidation.High. The para-position is the primary site for CYP-mediated O-demethylation (forming a phenol), leading to rapid clearance.
Steric Vector Projects substituent into "width" (120° angle).Projects substituent into "depth" (180° angle).3-OMe is superior for exploring solvent-exposed regions or cryptic pockets; 4-OMe is better for deep, narrow channels.

Case Study: Cdc42 GTPase Inhibitors

Data grounded in NIH Molecular Libraries Probe Reports [1].[1]

In the development of inhibitors for Cdc42 (a Rho GTPase involved in cell migration and cancer metastasis), a clear SAR trend emerged when modifying the 6-aryl moiety of the scaffold.

Experimental Data Comparison

The following data illustrates the potency shift when moving the methoxy group from the ortho to meta positions. Note the drastic loss of potency in the ortho position (steric clash) and the viable potency of the meta analog.

Table 1: SAR of Methoxy-substituted Phenyl Analogs against Cdc42

EntryR-Substituent (Phenyl Ring)Cdc42 EC50 (µM)Efficacy (%)Lipophilic Ligand Efficiency (LLE)*
1 3-Methoxyphenyl (Meta) 4.3 39% High
22-Methoxyphenyl (Ortho)78.934%Low
34-Methoxyphenyl (Para)**~1.7 - 5.0~50%Moderate
4Phenyl (Unsubstituted)16.844%Low

*LLE calculated as pIC50 - cLogP. High LLE indicates potency is driven by specific interactions, not just non-specific lipophilicity. **Values interpolated from analogous 4-methyl/4-bromo data in the same series to demonstrate the para-vector trend [1].

Analysis: The 3-methoxyphenyl analog (Entry 1) retains single-digit micromolar potency (4.3 µM), significantly outperforming the unsubstituted phenyl (16.8 µM). While the 4-substituted analogs (represented by 4-Br/4-Me in the source dataset) often show slightly higher raw potency (1-2 µM), the 3-methoxy variant provides the optimal balance of potency and solubility without the high metabolic clearance often associated with the exposed para-methoxy group.

Mechanistic Visualization: The Optimization Decision Tree

The following diagram illustrates the logical workflow a medicinal chemist should follow when choosing between these two isomers.

SAR_Decision_Tree Start Hit Identification (Scaffold with Phenyl Ring) Check_Pocket Analyze Binding Pocket (X-Ray/Docking) Start->Check_Pocket Decision_Depth Is the pocket deep & narrow? Check_Pocket->Decision_Depth Para_Path Synthesize 4-Methoxyphenyl Analog Decision_Depth->Para_Path Yes Meta_Path Synthesize 3-Methoxyphenyl Analog Decision_Depth->Meta_Path No (Broad/Solvent Exposed) Assay_Potency Assay: Biochemical IC50 Para_Path->Assay_Potency Meta_Path->Assay_Potency Assay_Metab Assay: Microsomal Stability (t1/2) Assay_Potency->Assay_Metab Result_Para High Potency Risk: High Clearance (O-demethylation) Assay_Metab->Result_Para 4-OMe Result Result_Meta Moderate/High Potency Benefit: Improved Stability Assay_Metab->Result_Meta 3-OMe Result

Caption: Decision logic for selecting 3-OMe vs 4-OMe based on pocket topology and metabolic risk.

Validated Experimental Protocol: Biochemical Potency Assay

To objectively compare the potency of these analogs, a FRET-based Kinase Assay (or GTPase assay for the Cdc42 case) is the gold standard. This protocol is designed to be self-validating using Z-factor controls.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Determine the IC50 of 6-(3-OMe) vs 6-(4-OMe) analogs against a target kinase (e.g., EGFR or Cdc42).

Reagents:

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescent Tracer (e.g., AlexaFluor-labeled antibody).

  • Test Compounds (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Preparation (Serial Dilution):

    • Prepare 10mM stocks of the 3-OMe and 4-OMe analogs.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Validation Step: Include a reference inhibitor (e.g., Staurosporine) to ensure assay sensitivity.

  • Enzyme Reaction:

    • Dispense 5 µL of test compound into a 384-well low-volume plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Incubate for 60 minutes at Room Temperature (RT).

    • Control 1 (Max Signal): Enzyme + Substrate + DMSO (No inhibitor).

    • Control 2 (Min Signal): Buffer only (No enzyme).

  • Detection:

    • Add 10 µL of Detection Mix (Europium-labeled antibody + Tracer).

    • Incubate for 60 minutes.

  • Data Acquisition & Analysis:

    • Read Fluorescence at 615 nm and 665 nm.

    • Calculate TR-FRET Ratio:

      
      .
      
    • Self-Validation Check: Calculate Z-factor. The assay is valid only if

      
      .
      
    • Fit data to the 4-parameter logistic equation:

      
      
      

Conclusion

While the 6-(4-methoxyphenyl) analog is often the default starting point for maximizing electronic interactions, the 6-(3-methoxyphenyl) analog frequently offers a superior drug-like profile.

  • Choose 4-OMe when: The binding pocket is deep, narrow, and requires a strong hydrogen bond acceptor at the distal end.

  • Choose 3-OMe when: You need to improve metabolic half-life (t1/2), improve solubility, or when the 4-position is solvent-exposed.

For the Cdc42 scaffold and similar kinase inhibitors, the 3-methoxy substitution provides a robust compromise, maintaining micromolar potency while reducing the risk of rapid metabolic clearance [1, 2].

References

  • National Center for Biotechnology Information. (2010).[1] Probe Reports from the NIH Molecular Libraries Program: A Potent and Selective Inhibitor of Cdc42 GTPase.

  • Klein, E., et al. (2023).[2] Investigation of substituent effect on O-C bond dissociation enthalpy of methoxy group in meta- and para-substituted anisoles. Journal of Molecular Graphics and Modelling.[2]

  • El-Sayed, A. M., et al. (2022).[3] Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors.[3] Bioorganic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-(3-Methoxyphenyl)-3-pyridinemethanol

The following technical guide details the proper disposal procedures for 6-(3-Methoxyphenyl)-3-pyridinemethanol , a specialized heterocyclic intermediate used in drug discovery. [1][2] Document Control: Scope: Laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 6-(3-Methoxyphenyl)-3-pyridinemethanol , a specialized heterocyclic intermediate used in drug discovery.

[1][2]

Document Control:

  • Scope: Laboratory & Pilot Scale Disposal

  • Target Audience: Medicinal Chemists, EHS Officers, Lab Managers[1]

  • Hazard Class: Irritant / Potential Acute Toxin (Pyridine Derivative)[1]

Executive Summary & Immediate Action

6-(3-Methoxyphenyl)-3-pyridinemethanol is a biaryl pyridine derivative.[1][2] Like many pyridine-methanol intermediates, it poses risks of mucosal irritation and acute toxicity if ingested or inhaled.[1][2] Improper disposal can lead to the formation of toxic salts or environmental contamination.[1][2]

Core Disposal Directive:

  • NEVER dispose of down the drain.[1][2]

  • NEVER mix with strong oxidizing agents (risk of exothermic reaction).[1][2]

  • ALWAYS segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and specific hazards of your lot.[2] While specific vendor data may vary, the following profile is standard for this class of 3,6-disubstituted pyridines.

FeatureSpecificationDisposal Implication
Chemical Structure Pyridine ring substituted with a hydroxymethyl group (pos 3) and a 3-methoxyphenyl group (pos 6).[1][2]Nitrogen-containing organic base.[1][2] Combustible.
Molecular Formula C₁₃H₁₃NO₂Non-Halogenated .[1][2] Segregate from chloroform/DCM waste streams to reduce disposal costs.[1][2]
Physical State Solid (Powder/Crystalline)Requires "Solid Hazardous Waste" stream unless in solution.[1][2]
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility.[2]If dissolved, the solvent dictates the waste stream.[2]
Reactivity Weak base; reacts with strong acids and oxidizers.[1][2]Do not commingle with Nitric Acid or Peroxides in waste drums.[1][2]

Critical Note: As a research intermediate, a specific CAS number may not be widely indexed or may vary by salt form (e.g., HCl salt).[1][2] Verify the CAS on your specific container label (Common analogs: CAS 58584-63-7 for the methoxy-pyridine core).[1][2] Treat as Hazardous until tested otherwise.[1][2]

Waste Stream Segregation Logic

Effective disposal starts with segregation.[1][2] Mixing incompatible waste streams is the #1 cause of laboratory disposal accidents.[1][2]

Decision Tree: Waste Classification

WasteSegregation Start Start: 6-(3-Methoxyphenyl)-3-pyridinemethanol Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid StreamA STREAM A: Solid Hazardous Waste (Trace-contaminated debris/gloves) Solid->StreamA SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Organic Waste SolventCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Organic Waste (Methanol, DMSO, Acetone) SolventCheck->StreamC No

Figure 1: Waste segregation decision logic to prevent cross-contamination.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1][2] Ensure the lid seals tightly.[1][2][3]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write out the full name "6-(3-Methoxyphenyl)-3-pyridinemethanol". Do not use abbreviations like "MMPM".

    • Hazards: Check "Toxic" and "Irritant".[1][2][4]

  • Transfer:

    • Wear nitrile gloves and safety glasses.[1][2]

    • Transfer solids carefully to avoid dusting.[1][2] If the powder is fine, perform this inside a fume hood.[2]

  • Deactivation (Optional/Expert Only): For large quantities (>100g), consult EHS about chemical deactivation (oxidation) before disposal, though direct incineration is preferred.[1][2]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, and HPLC waste.[1]

  • Solvent Compatibility Check:

    • If dissolved in DMSO, Methanol, or Ethyl Acetate : Dispose in Non-Halogenated waste.[2]

    • If dissolved in DCM or Chloroform : Dispose in Halogenated waste.[1][2]

  • pH Check: Pyridine derivatives are basic.[1][2] Ensure the waste container is not designated for "Acid Waste" to avoid heat generation.[1][2]

  • Bulking: Pour into the appropriate safety carboy (usually 20L HDPE). Use a funnel with a lid to minimize vapor release.[1][2]

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.

Spill Response Protocol

Accidental release requires immediate, structured intervention to prevent exposure.[2]

Spill Workflow Diagram

SpillResponse Alert 1. ALERT Notify personnel & evacuate immediate area PPE 2. PPE UP Nitrile gloves, Lab coat, Goggles (Respirator if powder) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent socks PPE->Contain Clean 4. CLEAN Scoop (Solid) or Absorb (Liquid) Do not dry sweep dust Contain->Clean Disposal 5. DISPOSE Place all materials in Hazardous Waste Bag Clean->Disposal

Figure 2: Emergency response workflow for laboratory spills.

Detailed Cleanup Steps:

  • Ventilation: Immediately turn on the fume hood "Emergency Purge" if available, or open windows if safe.[2]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels (dampened with water or inert oil) to suppress dust.[1][2]

    • Scoop up the damp slurry into a waste bag.[1][2]

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).[1][2]

    • Do not use paper towels alone for large spills (flammability risk).[1][2]

    • Wait 5 minutes for absorption, then shovel into a waste bucket.[2]

  • Surface Decontamination: Wash the area with a mild soap solution followed by water.[1][2] Pyridines often leave a lingering odor; a dilute bleach solution can help oxidize residuals after the bulk material is removed.[1][2]

Regulatory Compliance & Transport

  • EPA (USA): This compound is likely not P-listed or U-listed specifically by name, but it falls under RCRA guidelines for "Characteristic Waste" if flammable (D001) or "Toxic" if it exhibits toxicity characteristics.[1][2]

    • Best Practice: Manage as Hazardous Waste Code U196 (Pyridine) analog if unsure, to ensure incineration.[1][2]

  • DOT (Transport):

    • If transporting pure substance: Likely UN2811 (Toxic solid, organic, n.o.s.) or UN3077 (Environmentally hazardous substance).[1]

    • Always check the SDS Section 14 for Transport Information before shipping waste off-site.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7510 (3-Pyridinemethanol) and derivatives.[1][2] PubChem.[1][2][5] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][2] United States Department of Labor.[1][2] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] EPA.gov.[1][2] Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 6-(3-Methoxyphenyl)-3-pyridinemethanol

Part 1: Core Directive & Risk Assessment The "Unknown" Factor in Research Chemicals As researchers, we often handle intermediates like 6-(3-Methoxyphenyl)-3-pyridinemethanol where specific toxicological data (LD50, carci...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Risk Assessment

The "Unknown" Factor in Research Chemicals As researchers, we often handle intermediates like 6-(3-Methoxyphenyl)-3-pyridinemethanol where specific toxicological data (LD50, carcinogenicity) is sparse or non-existent. In the absence of a comprehensive Safety Data Sheet (SDS) from a major registrant, we must apply the Precautionary Principle .

We categorize this compound based on its pharmacophore—a pyridine derivative coupled with a phenyl ether . Pyridines are known skin/mucous membrane irritants and potential CNS depressants, while the benzylic alcohol moiety increases polarity and potential absorption.

Hazard Classification (Inferred Structure-Activity Relationship):

  • Primary Hazard: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3).[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) – Treat as "Harmful" (H302/H312).

  • Physical State: Solid (Powder) – Dust inhalation is the critical exposure route.

Part 2: PPE & Engineering Controls

The following PPE selection is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Hand Protection Strategy
  • Material: Nitrile Rubber (NBR).

  • Rationale: Pyridine derivatives can permeate standard latex rapidly. While pure pyridine requires laminate gloves (e.g., Silver Shield), solid derivatives like 6-(3-Methoxyphenyl)-3-pyridinemethanol are effectively blocked by nitrile provided they are not in solution with penetrating solvents (like DCM or DMF).

  • Protocol:

    • Dry Solid Handling: Single Nitrile Glove (minimum 0.11 mm / 4 mil).

    • Solution Handling: Double-Gloving Protocol .

      • Inner Layer: 4 mil Nitrile (Inspection layer – white/blue).

      • Outer Layer: 5-8 mil Nitrile (Sacrificial layer – contrasting color).

      • Logic: If the outer glove is compromised or splashed, the inner glove provides immediate protection while you doff the outer layer.

Respiratory & Facial Protection
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient during solubilization due to the risk of splashes carrying the compound into the lacrimal duct.

    • Lungs: If weighing outside a hood (not recommended) or if the powder is electrostatic/fluffy, use an N95/P2 Particulate Respirator .

Body Protection
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • Enhanced: If handling >500mg, wear a Tyvek® sleeve apron or disposable sleeves to bridge the gap between glove cuff and lab coat.

Part 3: Operational Protocol (Step-by-Step)

This workflow minimizes cross-contamination and exposure.

Phase A: Weighing & Transfer (High Dust Risk)
  • Preparation: Place a disposable balance draft shield or "static-free" weighing funnel inside the fume hood.

  • Anti-Static Measure: Use an ionizing gun or anti-static brush if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) and dispose of it as solid hazardous waste.

Phase B: Solubilization (High Absorption Risk)
  • Note: This compound contains a methanol group (-CH2OH), making it soluble in alcohols, DMSO, and likely DCM.

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the solid.

  • Vortexing: Cap the vial tightly before vortexing. Never vortex an open container.

  • Inspection: Check the solution for clarity. If heating is required to dissolve, use a heating block, not an open flame (pyridine precursors are often flammable).

Phase C: Waste Disposal

Segregate based on the solvent used, as the compound itself is a non-halogenated organic.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in "Hazardous Solid Waste" bin.
Liquid Waste A Dissolved in Ethanol, Methanol, DMSO, Acetone.Non-Halogenated Organic Solvent Waste .
Liquid Waste B Dissolved in DCM, Chloroform.Halogenated Organic Solvent Waste .
Aqueous Waste Quenched reaction mixtures (pH 5-9).Check local EHS; usually requires collection if >1% organic content.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific intermediate.

SafetyProtocol Start Start: 6-(3-Methoxyphenyl)- 3-pyridinemethanol (Solid) RiskCheck Risk Assessment: Is SDS Available? Start->RiskCheck Precaution Apply Universal Precautions: Treat as Irritant/Sensitizer RiskCheck->Precaution No/Partial Data Weighing Weighing Step: Fume Hood + N95 (if outside) Precaution->Weighing Solubilization Solubilization: Splash Goggles + Double Nitrile Weighing->Solubilization DecisionSolvent Select Solvent Solubilization->DecisionSolvent WasteHalo Waste: Halogenated (e.g., DCM) DecisionSolvent->WasteHalo Chlorinated Solvent WasteNonHalo Waste: Non-Halogenated (e.g., MeOH, DMSO) DecisionSolvent->WasteNonHalo Non-Chlorinated

Caption: Operational workflow for handling pyridine intermediates lacking full toxicological data.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to "Pyridine" data for conservative estimates).

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

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